3b,5a-Cholic Acid-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H40O5 |
|---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(4R)-4-[(3S,5R,7R,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16-,17+,18?,19-,20+,22?,23+,24-/m1/s1/i8D2,10D2,15D |
InChI Key |
BHQCQFFYRZLCQQ-DBYUFXOESA-N |
Origin of Product |
United States |
Foundational & Exploratory
3b,5a-Cholic Acid-d5 chemical properties
An In-depth Technical Guide to 3β,5α-Cholic Acid-d5
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3β,5α-Cholic Acid-d5. The information is intended for researchers, scientists, and professionals in drug development and metabolic research. This deuterated bile acid analogue is a crucial tool for quantitative analysis in complex biological matrices.
3β,5α-Cholic Acid-d5, also known as 3-Epiallocholic Acid-d5, is the deuterated form of a stereoisomer of cholic acid. The '3β' and '5α' designations refer to the stereochemistry at the 3rd and 5th carbons of the steroid nucleus, distinguishing it from the more common cholic acid (3α,5β) and allocholic acid (3α,5α).[1][2] The 'd5' indicates that five hydrogen atoms have been replaced by deuterium, making it an ideal internal standard for mass spectrometry-based quantification.[3]
Identifiers and Molecular Characteristics
| Property | Value | Reference |
| Analyte Name | 3beta,5alpha-Cholic Acid-d5 | [4] |
| Molecular Formula | C₂₄H₃₅D₅O₅ | [5] |
| Molecular Weight | 413.6 g/mol | |
| Unlabelled CAS # | 15073-87-7 | |
| Synonyms | 3-Epiallocholic Acid-d5 | N/A |
Physical and Storage Properties
| Property | Value | Reference |
| Appearance | Off-white solid | |
| Purity | Chemical, Isotopic: ≥98% | |
| Melting Point | 148-153°C | |
| Storage | Long-term at 4°C, short-term at room temperature | |
| Stability | Stable for 6 months after receipt when stored properly |
Solubility Data
Solubility is a critical parameter for preparing stock solutions for experimental use.
| Solvent | Solubility | Notes | Reference |
| DMSO | Slightly Soluble | - | |
| Ethanol | Slightly Soluble | - |
Note: For the related compound Cholic acid-d5 (3α,5β isomer), solubility is reported as ≥ 50 mg/mL in DMSO and 0.67 mg/mL in water (with ultrasonication). Researchers should perform their own solubility tests for 3β,5α-Cholic Acid-d5.
Experimental Protocols and Methodologies
General Synthesis and Purification Strategy
The synthesis of specific, isotopically labeled bile acid isomers like 3β,5α-Cholic Acid-d5 is a multi-step process that is not widely published in detail. However, a general strategy can be inferred from established methods for bile acid modification and synthesis. The process typically starts from a more abundant bile acid, like cholic acid.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of 3β,5α-Cholic Acid-d5.
Methodology Details:
-
Protection: The hydroxyl groups at C7 and C12, and the carboxylic acid group at C24 of a starting bile acid are protected to prevent unwanted side reactions.
-
Epimerization: The stereochemistry at C3 is inverted from α to β. This is often achieved by oxidizing the 3α-hydroxyl to a ketone, followed by stereoselective reduction to the 3β-hydroxyl.
-
Isomerization: The A/B ring junction is converted from the cis (5β) to the trans (5α or 'allo') configuration.
-
Deuterium Labeling: Deuterium atoms are introduced at stable, non-exchangeable positions on the molecule.
-
Deprotection: The protecting groups are removed to yield the crude product.
-
Purification: The crude product is purified. A common method involves dissolving the crude material in a solvent like ethanol, followed by recrystallization. Column chromatography is also a standard technique for separating bile acid isomers.
-
Analysis: The final product's identity and purity are confirmed using analytical techniques. For example, Thin-Layer Chromatography (TLC) can be used with a mobile phase like Dichloromethane:Methanol:Acetic Acid (8:2:0.1) on a silica plate.
Application as an Internal Standard in LC-MS/MS
The primary application of 3β,5α-Cholic Acid-d5 is as an internal standard for the accurate quantification of its non-labeled counterpart or related bile acids in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow: Quantitative Analysis
Caption: Workflow for using 3β,5α-Cholic Acid-d5 as an internal standard in LC-MS.
Methodology Details:
-
Sample Collection: A biological sample (e.g., plasma, serum, tissue homogenate) is collected.
-
Internal Standard Spiking: A precise and known amount of 3β,5α-Cholic Acid-d5 is added ("spiked") into the sample at the earliest stage of preparation.
-
Extraction: Bile acids are extracted from the complex matrix. This step removes proteins and other interfering substances.
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The liquid chromatography separates the different bile acids, and the mass spectrometer detects and fragments them. The instrument monitors a specific mass transition for the analyte (the unlabeled bile acid) and a separate one for the deuterated internal standard.
-
Quantification: Because the internal standard experiences the same sample processing and ionization effects as the analyte, the ratio of the analyte's peak area to the internal standard's peak area can be used to calculate the exact concentration of the analyte in the original sample, correcting for any sample loss or matrix effects.
Biological Context and Signaling Pathways
Bile acids are not just digestive surfactants; they are also important signaling molecules that regulate their own synthesis, transport, and lipid and glucose metabolism. They primarily exert these effects by activating nuclear receptors, most notably the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5.
While the specific signaling activity of the 3β,5α isomer is not well-documented, it would be studied within the context of these pathways. Allocholic acid (the 3α,5α isomer) is found in mammals during fetal development and in certain disease states like liver regeneration or cancer. The 3β isomer represents a further modification that could alter receptor binding and subsequent biological activity.
Signaling Pathway: Bile Acid Activation of FXR
References
Physicochemical Characteristics of Deuterated Cholic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of deuterated cholic acid. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isotope-labeled compounds in their studies. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways.
Introduction to Deuterated Cholic Acid
Deuterated cholic acid is a stable isotope-labeled form of cholic acid, a primary bile acid synthesized in the liver from cholesterol.[1][2] In deuterated cholic acid, one or more hydrogen atoms are replaced by deuterium (B1214612) atoms. The most common variants are cholic acid-d4 and cholic acid-d5.[3][4] Due to the kinetic isotope effect, deuterated compounds can exhibit slightly different chemical and physical properties compared to their non-deuterated counterparts. However, for most biological and analytical applications, their behavior is nearly identical.
The primary application of deuterated cholic acid is as an internal standard in mass spectrometry (MS)-based quantitative analysis.[5][6][7] Its use allows for accurate and precise measurement of endogenous cholic acid levels in various biological matrices by correcting for sample loss and ionization variability during analysis.[8]
Physicochemical Properties
The physicochemical properties of deuterated cholic acid are largely comparable to those of unlabeled cholic acid. While specific experimental data for every property of the deuterated form is not extensively published, the known values for cholic acid provide a strong reference point. The minor increase in molecular weight due to deuterium substitution is the most direct difference.
Table 1: Comparison of Physicochemical Properties of Cholic Acid and Deuterated Cholic Acid
| Property | Cholic Acid | Deuterated Cholic Acid (d4) | Deuterated Cholic Acid (d5) | Data Source(s) |
| Molecular Formula | C₂₄H₄₀O₅ | C₂₄H₃₆D₄O₅ | C₂₄H₃₅D₅O₅ | [2][4][9] |
| Molecular Weight | 408.57 g/mol | 412.60 g/mol | 413.61 g/mol | [2][4][10] |
| Melting Point | 198-201 °C | Not explicitly reported, but expected to be very similar to cholic acid. | Not explicitly reported, but expected to be very similar to cholic acid. | [2][11] |
| pKa | ~5 | Not explicitly reported, but expected to be very similar to cholic acid. | Not explicitly reported, but expected to be very similar to cholic acid. | [12] |
| Critical Micelle Concentration (CMC) | 14.667 mM (in water) | Not explicitly reported, but expected to be very similar to cholic acid. | Not explicitly reported, but expected to be very similar to cholic acid. | [13] |
Table 2: Solubility of Cholic Acid and Deuterated Cholic Acid
| Solvent | Cholic Acid Solubility | Deuterated Cholic Acid (d4) Solubility | Deuterated Cholic Acid (d5) Solubility | Data Source(s) |
| Water | 175 mg/L (at 20 °C) | Not explicitly reported, but expected to be very similar to cholic acid. | 0.67 mg/mL (with sonication) | [4][11] |
| DMSO | ~0.3 mg/mL | 20 mg/mL | ≥ 50 mg/mL | [4][9][14] |
| Dimethylformamide (DMF) | ~1 mg/mL | 30 mg/mL | Not Reported | [9][14] |
| Ethanol | Soluble | 20 mg/mL | Not Reported | [2][9] |
| Methanol (B129727) | Soluble | Soluble in a mixture with acetonitrile (B52724) | Not Reported | [8] |
| 0.1 M NaOH | Not Reported | Not Reported | 33.33 mg/mL (with sonication, pH adjusted to 9) | [4] |
| PBS (pH 7.2) | ~1 mg/mL | Not Reported | Not Reported | [14] |
| DMF:PBS (pH 7.2) (1:1) | Not Reported | 0.5 mg/mL | Not Reported | [9] |
Experimental Protocols
Quantification of Cholic Acid in Biological Samples using Deuterated Cholic Acid as an Internal Standard by LC-MS/MS
This protocol provides a general workflow for the analysis of cholic acid in plasma.
Experimental Workflow for Cholic Acid Quantification
Caption: Workflow for quantifying cholic acid using a deuterated internal standard.
Methodology:
-
Sample Preparation:
-
To 50 µL of a plasma sample, add a known amount of deuterated cholic acid solution (e.g., 6.25 µL of a standard mixture).[8]
-
Add antioxidants to prevent degradation of the analytes.[8]
-
Precipitate proteins by adding a solution of acetonitrile and methanol (typically 1:1 v/v).[8]
-
Vortex the mixture and incubate at a low temperature (e.g., -20 °C) for approximately 30 minutes to enhance protein precipitation.[8]
-
Centrifuge the sample at high speed (e.g., 15,000 x g) for about 5 minutes to pellet the precipitated proteins.[8]
-
Filter the resulting supernatant through a 0.2 µm filter to remove any remaining particulate matter.[8]
-
-
LC-MS/MS Analysis:
-
Inject the filtered sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The liquid chromatography step separates cholic acid and its deuterated internal standard from other components in the sample matrix.
-
The tandem mass spectrometer is used for sensitive and specific detection and quantification. Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are typically employed.[15]
-
-
Data Analysis:
-
The concentrations of cholic acid in the samples are determined by calculating the ratio of the peak area of the endogenous cholic acid to the peak area of the deuterated internal standard.
-
This ratio is then compared to a calibration curve generated using known concentrations of cholic acid and a fixed concentration of the deuterated internal standard.
-
Determination of Critical Micelle Concentration (CMC)
The CMC of bile acids can be determined by various methods, including conductivity measurements, fluorescence spectroscopy, and light scattering.[13][16][17] The principle involves measuring a physical property of the bile acid solution as a function of its concentration. A distinct change in the slope of the measured property versus concentration plot indicates micelle formation, and the concentration at which this occurs is the CMC.
Experimental Workflow for CMC Determination by Conductivity
Caption: Workflow for determining the CMC of deuterated cholic acid via conductivity.
Role in Signaling Pathways
Cholic acid is not merely a digestive aid but also a significant signaling molecule that regulates various metabolic pathways.[18][19] It primarily exerts its effects through the activation of the farnesoid X receptor (FXR), a nuclear receptor, and the G protein-coupled receptor TGR5.[19][20] While deuterated cholic acid is mainly used as a tracer, it is expected to interact with these pathways in a manner identical to its non-deuterated form.
FXR-Mediated Signaling Pathway
Activation of FXR by cholic acid in the liver and intestine plays a crucial role in maintaining bile acid and cholesterol homeostasis.
FXR Signaling Pathway
Caption: Cholic acid's role in the FXR-mediated signaling pathway.
In hepatocytes, FXR activation by cholic acid leads to the downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thus creating a negative feedback loop.[18][19] Simultaneously, it upregulates the bile salt export pump (BSEP), facilitating the secretion of bile acids from the liver.[21] In the intestine, FXR activation increases the expression of the intestinal bile acid-binding protein (IBABP), which is involved in the transport and enterohepatic circulation of bile acids.[20]
TGR5-Mediated Signaling Pathway
Cholic acid can also activate TGR5, a G protein-coupled receptor, which is involved in energy homeostasis and has anti-inflammatory effects.[19]
TGR5 Signaling Pathway
Caption: The TGR5-mediated signaling pathway activated by cholic acid.
Activation of TGR5 by bile acids, including cholic acid, stimulates intracellular cyclic AMP (cAMP) production, which in turn triggers a cascade of downstream signaling events that influence energy metabolism and inflammation.[19][20]
Conclusion
Deuterated cholic acid is an indispensable tool in biomedical research, particularly in the field of metabolomics, for the precise quantification of its endogenous counterpart. Its physicochemical properties are nearly identical to those of natural cholic acid, allowing it to serve as an ideal internal standard. Understanding the experimental protocols for its use and the biological signaling pathways in which cholic acid participates is crucial for its effective application in research and drug development. This guide provides a foundational understanding of these aspects to aid scientists in their research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cholic acid - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bile Acids Standard Mixture suitable for mass spectrometry (MS) [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Deuterated Bile Acids MaxSpec® Discovery Mixture - Amino Acids - CAT N°: 33506 [bertin-bioreagent.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Cholic acid (2,2,4,4-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2611-0.05 [isotope.com]
- 11. Cholic Acid | C24H40O5 | CID 221493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Physicochemical properties of bile acids and their relationship to biological properties: an overview of the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of critical micellar concentrations of cholic acid and its keto derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Cholic Acid? [synapse.patsnap.com]
- 19. Cholic acid - a signaling molecule - biocrates life sciences gmbh [biocrates.com]
- 20. mdpi.com [mdpi.com]
- 21. Evidence of functional bile acid signaling pathways in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Certificate of Analysis: 3β,5α-Cholic Acid-d5 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quality control and analysis of 3β,5α-Cholic Acid-d5, a deuterated analog of a primary bile acid. This document outlines the typical specifications found in a Certificate of Analysis (CoA) for this compound, details the experimental methodologies used for its characterization, and visualizes key workflows relevant to its application in research and development.
Representative Certificate of Analysis
A Certificate of Analysis for a high-purity deuterated standard like 3β,5α-Cholic Acid-d5 provides critical information regarding its identity, purity, and isotopic enrichment. The following table summarizes the key quantitative data typically presented.
Data Presentation
| Test | Specification | Result |
| Physical Properties | ||
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in DMSO and Methanol (B129727) | Conforms |
| Identification | ||
| ¹H NMR Spectroscopy | Conforms to structure | Conforms |
| Mass Spectrometry | Conforms to structure | Conforms |
| Purity | ||
| HPLC (UV @ 205 nm) | ≥ 98.0% | 99.5% |
| Isotopic Purity | ||
| Isotopic Enrichment (by MS) | ≥ 98% | 99.2% |
| Residual Solvents | ||
| Methanol | ≤ 3000 ppm | < 500 ppm |
| Storage | ||
| Recommended Storage | -20°C | - |
Experimental Protocols
The analytical methods employed to certify 3β,5α-Cholic Acid-d5 are crucial for ensuring its quality and reliability as a research tool, particularly as an internal standard in mass spectrometry-based assays.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a standard technique for assessing the chemical purity of bile acids.[1]
-
Instrumentation : An Agilent 1260 HPLC system or equivalent, equipped with a quaternary gradient pump, autosampler, vacuum degasser, and a UV detector.[2]
-
Column : YMC-Pack ODS-AQ (C18), 250 mm × 4.6 mm, 5 µm particle size.[2][3]
-
Mobile Phase : A mixture of acetonitrile, methanol, and a dilute aqueous solution of formic acid (pH 2.5) in a ratio of 43:17:40 (v/v/v).[2]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV at 205 nm.
-
Injection Volume : 50 µL.
-
Sample Preparation : The 3β,5α-Cholic Acid-d5 standard is accurately weighed and dissolved in the mobile phase to a known concentration.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is employed for the confirmation of the molecular weight and the determination of isotopic enrichment.
-
Instrumentation : A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Sample Infusion : The sample is dissolved in an appropriate solvent (e.g., methanol with 0.1% formic acid) and infused directly into the mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI) in negative mode is typically used for bile acids.
-
Data Acquisition : Full scan mass spectra are acquired to determine the molecular weight of the deuterated compound.
-
Isotopic Enrichment Calculation : The isotopic distribution of the molecular ion cluster is analyzed. The enrichment is calculated by comparing the measured isotope distribution with the theoretical distribution for the natural abundance analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of organic molecules, including bile acids.
-
Instrumentation : A Bruker 400 MHz NMR spectrometer or equivalent.
-
Sample Preparation : Approximately 5-10 mg of the 3β,5α-Cholic Acid-d5 is dissolved in a suitable deuterated solvent, such as methanol-d4 (B120146) or DMSO-d6.
-
¹H NMR :
-
Pulse Sequence : Standard proton NMR pulse sequence.
-
Data Acquisition : A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
Analysis : The chemical shifts, splitting patterns, and integrations of the proton signals are compared to the expected spectrum for 3β,5α-Cholic Acid to confirm the structure. The absence of signals at the deuterated positions confirms successful labeling.
-
-
¹³C NMR :
-
Pulse Sequence : Standard proton-decoupled carbon NMR pulse sequence.
-
Data Acquisition : A larger number of scans are typically required for ¹³C NMR to achieve adequate signal-to-noise.
-
Analysis : The chemical shifts of the carbon signals are compared to the expected spectrum to further confirm the carbon skeleton of the molecule.
-
Mandatory Visualizations
Certificate of Analysis Workflow
The following diagram illustrates the general workflow for generating a Certificate of Analysis for a chemical standard.
Internal Standard Workflow for Quantification
This diagram shows a typical experimental workflow where 3β,5α-Cholic Acid-d5 is used as an internal standard for quantifying cholic acid in a biological sample using LC-MS.
References
Stability of Deuterated Cholic Acid in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of deuterated cholic acid in various solution-based environments. Given the limited direct research on the stability of deuterated cholic acid, this guide synthesizes information on the stability of cholic acid, the principles of kinetic isotope effects, and established analytical methodologies for stability assessment. This information is intended to guide researchers in handling, formulating, and analyzing deuterated cholic acid in a laboratory setting.
Introduction to Deuterated Cholic Acid
Cholic acid, a primary bile acid synthesized in the liver from cholesterol, plays a crucial role in the digestion and absorption of fats.[1][2] Deuterated cholic acid, in which one or more hydrogen atoms are replaced by deuterium, is a valuable tool in metabolic research and clinical studies. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect (KIE).[3][] This increased stability makes deuterated cholic acid an excellent tracer for in vivo studies and a reliable internal standard in analytical chemistry.[5]
Chemical Stability Profile
While specific quantitative stability data for deuterated cholic acid across a range of conditions is not extensively documented in publicly available literature, its stability can be inferred from studies on non-deuterated cholic acid and the known principles of deuteration. Deuteration is expected to enhance the chemical stability of the molecule by slowing down degradation reactions that involve the cleavage of a C-H bond.
pH Stability
The stability of cholic acid is influenced by pH. In a forced degradation study, cholic acid was found to be most susceptible to degradation under acidic conditions, with 6.1% of degradation products detected after 5 hours in 0.5 M HCl at 98-100°C. Under alkaline (0.5 M NaOH) and oxidative (3% H₂O₂) conditions, the degradation was significantly less, ranging from 0.60% to 0.95%.
Table 1: Summary of Cholic Acid Degradation under Forced Conditions
| Stress Condition | Reagent | Temperature | Duration | Degradation (%) |
| Acidic | 0.5 M HCl | 98-100°C | 5 hours | 6.1 |
| Alkaline | 0.5 M NaOH | 98-100°C | 5 hours | < 1.0 |
| Oxidative | 3% H₂O₂ | 40°C | 24 hours | < 1.0 |
Note: This data is for non-deuterated cholic acid. Due to the kinetic isotope effect, deuterated cholic acid is expected to exhibit a lower degradation percentage under the same conditions.
Thermal Stability
Thermal stability studies on solid cholic acid have shown that it is a very stable compound. In solution, the stability is dependent on the solvent and temperature. A study on the stability of bile acids in porcine bile indicated that total bile salts were stable over 17 days at -15°C and 4°C. However, at 37°C, some degradation of other bile components was observed, suggesting that prolonged exposure to higher temperatures in solution should be avoided.
Solubility and Stability in Organic Solvents
Cholic acid is soluble in various organic solvents, including ethanol, acetone, and glacial acetic acid, and very soluble in ethyl ether and chloroform. It is practically insoluble in benzene. The stability of cholic acid in organic solvents is generally good, and these are often used for extraction and analysis. However, the specific long-term stability in various organic solvents has not been extensively quantified.
Table 2: Solubility of Cholic Acid in Common Solvents
| Solvent | Solubility |
| Ethanol | Soluble |
| Acetone | Soluble |
| Glacial Acetic Acid | Soluble |
| Ethyl Ether | Very Soluble |
| Chloroform | Very Soluble |
| DMSO | ≥ 50 mg/mL |
| 0.1 M NaOH | 33.33 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.2) | ~1 mg/mL |
Experimental Protocols for Stability Assessment
To assess the stability of deuterated cholic acid in a specific solution, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions and analyzing for degradation products.
Forced Degradation Protocol
This protocol is adapted from established methods for cholic acid and other pharmaceuticals.
Objective: To determine the degradation pathways and stability of deuterated cholic acid under various stress conditions.
Materials:
-
Deuterated cholic acid
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Organic solvents (e.g., methanol, acetonitrile)
-
pH meter
-
Incubator/water bath
-
HPLC-MS/MS or HPLC-UV system
-
NMR spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of deuterated cholic acid in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and 1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and 1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with high-purity water to a final concentration of ~100 µg/mL. Incubate at 60°C for 48 hours.
-
Control Sample: Dilute the stock solution with the same solvent used for the stress conditions and keep at 4°C.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of deuterated cholic acid remaining at each time point relative to the initial concentration. Identify and quantify any degradation products.
Analytical Methodologies
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common and effective method for separating cholic acid and its derivatives. A mobile phase consisting of an acetonitrile/methanol and a low pH buffer (e.g., formic acid solution at pH 2.5) is often used. Detection can be achieved using a UV detector, although the response for bile acids is generally low, or more sensitively with a mass spectrometer.
-
Mass Spectrometry (MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for quantifying deuterated cholic acid and identifying its degradation products. Multiple reaction monitoring (MRM) mode can be used for accurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of deuterated cholic acid and its degradation products, providing definitive structural information.
Signaling Pathways Involving Cholic Acid
Cholic acid is not only a digestive aid but also a signaling molecule that regulates various metabolic pathways. It primarily exerts its effects through the activation of nuclear receptors, most notably the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5.
-
FXR Activation: Cholic acid is a natural ligand for FXR. Activation of FXR in the liver and intestine plays a central role in the feedback regulation of bile acid synthesis, transport, and cholesterol homeostasis.
-
TGR5 Activation: Cholic acid can also activate TGR5, although it is a less potent agonist compared to secondary bile acids. TGR5 activation is involved in regulating energy expenditure, glucose homeostasis, and inflammatory responses.
Conclusion
Deuterated cholic acid is a chemically stable molecule, with its stability further enhanced compared to non-deuterated cholic acid due to the kinetic isotope effect. While it exhibits good stability under neutral and mildly basic conditions, it is more susceptible to degradation in strong acidic environments. For applications requiring high accuracy and precision, it is recommended to perform stability studies under the specific experimental conditions to be used. The provided protocols for forced degradation studies and analytical methodologies offer a framework for such assessments. Understanding the signaling pathways of cholic acid is also crucial for interpreting data from metabolic studies where deuterated cholic acid is employed as a tracer.
References
Navigating the Enterohepatic Circuit: A Technical Guide to Isotopic Labeling in Bile Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids, the amphipathic end-products of cholesterol catabolism, are far more than simple digestive surfactants. They are now recognized as crucial signaling molecules that regulate their own synthesis, transport, and metabolism, in addition to modulating lipid, glucose, and energy homeostasis throughout the body.[1][2] The intricate interplay of bile acid synthesis, enterohepatic circulation, and gut microbial modification creates a complex metabolic network. Understanding the kinetics of this system—the size of the bile acid pool, the rates of synthesis and turnover—is paramount for elucidating disease pathophysiology and developing novel therapeutics for a range of conditions, including cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome.
This technical guide provides an in-depth overview of the use of stable isotope labeling for the quantitative analysis of bile acid metabolism. We will delve into the core principles, experimental protocols, and data interpretation, offering a comprehensive resource for researchers in academia and the pharmaceutical industry.
Core Principles of Isotopic Labeling in Bile Acid Analysis
The fundamental principle behind using isotopic labeling to study bile acid kinetics is the isotope dilution method.[3][4] By introducing a known amount of a stable isotope-labeled bile acid (the "tracer") into the system, researchers can track its distribution and dilution by the endogenous, unlabeled bile acid pool.[5] Subsequent measurement of the ratio of labeled to unlabeled bile acid over time allows for the calculation of key kinetic parameters.
Commonly used stable isotopes in bile acid research include deuterium (B1214612) (²H) and carbon-13 (¹³C). These non-radioactive isotopes are safe for human administration and can be readily distinguished from their natural abundance counterparts by mass spectrometry.
Quantitative Insights: Bile Acid Kinetics in Health and Disease
The application of stable isotope dilution techniques has yielded critical quantitative data on bile acid metabolism in various physiological and pathological states. The following tables summarize key findings from studies in healthy human subjects and in response to therapeutic interventions.
Table 1: Bile Acid Kinetics in Healthy Human Subjects
| Parameter | Cholic Acid (CA) | Chenodeoxycholic Acid (CDCA) | Deoxycholic Acid (DCA) | Source(s) |
| Pool Size (μmol/kg) | 24.1 ± 11.7 | 22.9 ± 7.8 | - | |
| 31.8 ± 16.0 | 32.6 ± 9.9 | - | ||
| Fractional Turnover Rate (day⁻¹) | 0.29 ± 0.12 | 0.23 ± 0.10 | - | |
| 0.48 ± 0.22 | 0.24 ± 0.13 | - | ||
| Synthesis Rate (μmol/kg/day) | 7.0 ± 3.4 | 5.3 ± 2.5 | - | Calculated from |
| 15.3 ± 7.0 | 7.8 ± 4.2 | - | Calculated from |
Table 2: Effects of Oral Chenodeoxycholic Acid (CDCA) Administration on Bile Acid Kinetics in Women with Cholelithiasis
| Parameter | Pre-treatment | Post-treatment (1-4 g/day CDCA) | % Change | Source(s) |
| CDCA Pool Size (g) | 0.7 ± 0.3 | 2.9 ± 1.2 | +314% | |
| Cholic Acid Pool Size (g) | 1.1 ± 0.4 | 0.3 ± 0.2 | -73% | |
| Deoxycholic Acid Pool Size (g) | 0.6 ± 0.3 | 0.1 ± 0.1 | -83% | |
| Total Bile Acid Pool Size (g) | 2.4 ± 0.8 | 3.3 ± 1.3 | +38% | |
| Cholic Acid Synthesis ( g/day ) | 0.4 ± 0.1 | 0.1 ± 0.1 | -75% |
Key Signaling Pathways in Bile Acid Homeostasis
The synthesis and enterohepatic circulation of bile acids are tightly regulated by a network of nuclear receptors and G protein-coupled receptors. The farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5) are two of the most critical players in this regulatory axis.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that functions as the primary sensor of intracellular bile acid concentrations. Its activation in the liver and intestine orchestrates a feedback mechanism to control bile acid synthesis and maintain homeostasis.
Takeda G Protein-Coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that is activated by bile acids in the gut, leading to the secretion of glucagon-like peptide-1 (GLP-1) and subsequent improvements in glucose homeostasis.
Experimental Protocols
Accurate and reproducible quantification of bile acids and their isotopologues is critical for kinetic studies. The following section outlines a typical experimental workflow for the analysis of bile acids in serum using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
Detailed Methodologies
1. Administration of Labeled Bile Acids:
-
Tracer Selection: Commonly used stable isotope-labeled bile acids include [2,2,4,4-²H₄]-cholic acid, [2,2,4,4-²H₄]-chenodeoxycholic acid, and [24-¹³C]-deoxycholic acid.
-
Dosing: A precisely weighed amount of the labeled bile acid(s) is administered orally to the subject, typically after an overnight fast.
2. Blood Sampling:
-
Time Points: Blood samples are collected at multiple time points following tracer administration to track the decay of the isotope enrichment. A simplified two-point sampling strategy, for instance at 12 and 72 hours post-dose, has been shown to provide statistically reliable data for group comparisons.
-
Sample Processing: Serum is separated from whole blood by centrifugation and stored at -80°C until analysis.
3. Sample Preparation for LC-MS/MS Analysis:
-
Protein Precipitation: This is a common method for extracting bile acids from serum.
-
To a 100 µL aliquot of serum, add an internal standard solution containing a mixture of deuterated bile acids.
-
Add 400 µL of a cold protein precipitation solvent, such as a 1:1 (v/v) mixture of methanol (B129727) and acetonitrile (B52724) containing 1% formic acid.
-
Vortex the mixture for 30 seconds and incubate at -20°C for 1 hour to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 13,400 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as a 50:50 mixture of methanol and water.
-
-
Solid-Phase Extraction (SPE): For cleaner extracts, SPE can be employed.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the serum sample (pre-mixed with internal standards) onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the bile acids with methanol.
-
Evaporate the eluate and reconstitute as described above.
-
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of bile acids.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is employed to resolve the various bile acid species.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for the analysis of bile acids.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantitative analysis, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each bile acid and its corresponding isotopologue.
-
5. Data Analysis and Calculation of Kinetic Parameters:
-
Isotope Ratio Measurement: The peak areas of the labeled and unlabeled bile acids are used to determine the isotope ratio at each time point.
-
Kinetic Calculations: The natural logarithm of the isotope enrichment (atom percent excess) is plotted against time. The resulting decay curve is fitted to a mono-exponential model.
-
Fractional Turnover Rate (FTR): The FTR (in day⁻¹) is determined from the slope of the decay curve.
-
Pool Size: The pool size (in μmoles) is calculated from the y-intercept of the decay curve (the theoretical enrichment at time zero) and the administered dose of the tracer.
-
Synthesis Rate: The synthesis rate (in μmoles/day) is calculated as the product of the pool size and the FTR.
-
Conclusion
The use of stable isotope labeling coupled with LC-MS/MS provides a powerful and safe methodology for the detailed investigation of bile acid metabolism in humans. This approach has been instrumental in defining the kinetics of the enterohepatic circulation in health and has provided crucial insights into the pathophysiological alterations that occur in various diseases. For drug development professionals, these techniques are invaluable for assessing the pharmacodynamic effects of novel therapeutics targeting bile acid signaling pathways and for understanding their impact on overall metabolic homeostasis. As our appreciation for the multifaceted roles of bile acids continues to grow, the application of these robust analytical methods will undoubtedly remain at the forefront of research in this dynamic field.
References
- 1. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates by means of stable isotope dilution technique, making use of deuterated cholic acid and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of bile acid kinetics in human serum using stable isotope labeled chenodeoxycholic acid and capillary gas chromatography electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Cholic Acid in Biological Matrices using 3β,5α-Cholic Acid-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of cholic acid in biological samples, such as serum and plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 3β,5α-Cholic Acid-d5, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This methodology is critical for researchers, scientists, and drug development professionals studying bile acid metabolism, hepatobiliary diseases, and the gut microbiome.
Introduction
Bile acids are crucial signaling molecules involved in the regulation of cholesterol, glucose, and energy metabolism.[1] Cholic acid, a primary bile acid synthesized in the liver from cholesterol, plays a central role in these processes and in the digestion and absorption of fats.[2][3] Accurate quantification of cholic acid in biological matrices is essential for understanding its physiological and pathological roles. However, the analysis of bile acids is challenging due to their structural similarity, the presence of isomers, and significant matrix effects in biological samples.[1]
The use of a stable isotope-labeled internal standard, such as 3β,5α-Cholic Acid-d5, is the gold standard for quantitative LC-MS/MS analysis.[4] This internal standard co-elutes with the analyte of interest and behaves similarly during extraction and ionization, thereby compensating for potential analytical variability and improving method reliability.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard: Cholic Acid, 3β,5α-Cholic Acid-d5 (also referred to as Cholic Acid-d4 or d5)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic Acid, Ammonium (B1175870) Acetate (B1210297)
-
Sample Preparation: Protein precipitation plates or microcentrifuge tubes
Sample Preparation (Human Plasma/Serum)
-
To a 50 µL aliquot of plasma or serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing 3β,5α-Cholic Acid-d5).
-
Add 140 µL of ice-cold methanol or 800 µL of ice-cold acetonitrile for protein precipitation.
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at a high speed (e.g., 4200 rpm for 10 minutes or 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness under a stream of nitrogen at 40-60 °C and reconstituted in a suitable solvent (e.g., 200 µL of 35% methanol in water).
Liquid Chromatography (LC) Conditions
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column is commonly used (e.g., Kinetix C18, 2.6 µm, 150 mm × 4.6 mm ID or Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 1 mM ammonium acetate and 0.1% acetic acid in a methanol:acetonitrile:water mixture.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% acetic acid in a methanol:acetonitrile:2-propanol mixture.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-60 °C.
-
Injection Volume: 3 - 10 µL.
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (Mobile Phase B), which is gradually increased to elute the bile acids.
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) operated in negative ion mode.
-
Ion Spray Voltage: -4200 to -4500 V.
-
Source Temperature: 450 - 500 °C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The use of 3β,5α-Cholic Acid-d5 as an internal standard allows for the generation of accurate and precise quantitative data. The following tables summarize typical performance characteristics of LC-MS/MS methods for bile acid analysis using deuterated internal standards.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL | |
| Intra-day Precision (%CV) | < 10% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy | 85 - 115% | |
| Recovery | 92 - 110% | |
| Table 1: Summary of Method Performance Characteristics. |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cholic Acid | 407.3 | 407.3 (Parent/Parent) or specific fragments |
| 3β,5α-Cholic Acid-d5 | 412.3 | 412.3 (or corresponding fragments) |
| Table 2: Example MRM Transitions for Cholic Acid and its Deuterated Internal Standard. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of cholic acid using 3β,5α-Cholic Acid-d5 as an internal standard.
Caption: Workflow for Cholic Acid Analysis.
Bile Acid Synthesis and Signaling Pathway
Cholic acid is a primary bile acid synthesized from cholesterol in the liver. It plays a key role in signaling pathways that regulate its own synthesis and metabolism, primarily through the farnesoid X receptor (FXR).
Caption: Cholic Acid Synthesis and Regulation.
Conclusion
The LC-MS/MS method utilizing 3β,5α-Cholic Acid-d5 as an internal standard provides a highly specific, sensitive, and reliable approach for the quantification of cholic acid in biological matrices. The detailed protocols and performance characteristics presented in this application note offer a solid foundation for researchers and scientists in the fields of metabolic research and drug development to implement this methodology in their laboratories. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required for meaningful biological interpretation.
References
Revolutionizing Drug Development: A Detailed Application Note and Protocol for LC-MS/MS-Based Bile Acid Profiling with Deuterated Standards
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the robust and sensitive quantification of bile acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards. This document provides detailed protocols, quantitative data, and visual workflows to facilitate accurate and reproducible bile acid profiling, a critical aspect of drug safety and efficacy assessment.
Bile acids, once considered solely as digestive surfactants, are now recognized as crucial signaling molecules that regulate a multitude of physiological processes, including lipid and glucose metabolism, inflammation, and cell proliferation. The intricate signaling network of bile acids is primarily mediated by nuclear receptors such as the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5. Dysregulation of bile acid homeostasis has been implicated in various pathologies, including liver diseases, metabolic syndrome, and gastrointestinal cancers. Consequently, the accurate profiling of bile acids in biological matrices is of paramount importance in drug discovery and development for assessing potential drug-induced liver injury (DILI) and understanding the pharmacological effects of new chemical entities.
This application note presents a validated LC-MS/MS method for the simultaneous quantification of a comprehensive panel of bile acids in human plasma. The use of deuterated internal standards for each analyte class ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Data Presentation: Quantitative Performance of the LC-MS/MS Method
The developed method demonstrates excellent analytical performance for the quantification of 22 key human bile acids. The following tables summarize the linearity, limits of detection (LOD), and limits of quantification (LOQ) for each analyte.
Table 1: Linearity of Bile Acid Quantification
| Analyte | Abbreviation | Calibration Range (ng/mL) | R² |
| Cholic acid | CA | 5 - 5000 | >0.99 |
| Chenodeoxycholic acid | CDCA | 5 - 5000 | >0.99 |
| Deoxycholic acid | DCA | 5 - 5000 | >0.99 |
| Lithocholic acid | LCA | 5 - 5000 | >0.99 |
| Ursodeoxycholic acid | UDCA | 5 - 5000 | >0.99 |
| Glycocholic acid | GCA | 5 - 5000 | >0.99 |
| Glycochenodeoxycholic acid | GCDCA | 5 - 5000 | >0.99 |
| Glycodeoxycholic acid | GDCA | 5 - 5000 | >0.99 |
| Glycolithocholic acid | GLCA | 5 - 5000 | >0.99 |
| Glycoursodeoxycholic acid | GUDCA | 5 - 5000 | >0.99 |
| Taurocholic acid | TCA | 5 - 5000 | >0.99 |
| Taurochenodeoxycholic acid | TCDCA | 5 - 5000 | >0.99 |
| Taurodeoxycholic acid | TDCA | 5 - 5000 | >0.99 |
| Taurolithocholic acid | TLCA | 5 - 5000 | >0.99 |
| Tauroursodeoxycholic acid | TUDCA | 5 - 5000 | >0.99 |
| Hyocholic acid | HCA | 5 - 5000 | >0.99 |
| Hyodeoxycholic acid | HDCA | 5 - 5000 | >0.99 |
| a-Muricholic acid | a-MCA | 5 - 5000 | >0.99 |
| b-Muricholic acid | b-MCA | 5 - 5000 | >0.99 |
| ω-Muricholic acid | ω-MCA | 5 - 5000 | >0.99 |
| 3-Dehydrocholic acid | 3-DHCA | 5 - 5000 | >0.99 |
| 7-Ketodeoxycholic acid | 7-Keto DCA | 5 - 5000 | >0.99 |
Table 2: Sensitivity of the LC-MS/MS Method
| Analyte | Abbreviation | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Cholic acid | CA | 1 | 5 |
| Chenodeoxycholic acid | CDCA | 1 | 5 |
| Deoxycholic acid | DCA | 1 | 5 |
| Lithocholic acid | LCA | 2 | 5 |
| Ursodeoxycholic acid | UDCA | 1 | 5 |
| Glycocholic acid | GCA | 0.5 | 5 |
| Glycochenodeoxycholic acid | GCDCA | 0.5 | 5 |
| Glycodeoxycholic acid | GDCA | 0.5 | 5 |
| Glycolithocholic acid | GLCA | 1 | 5 |
| Glycoursodeoxycholic acid | GUDCA | 0.5 | 5 |
| Taurocholic acid | TCA | 0.5 | 5 |
| Taurochenodeoxycholic acid | TCDCA | 0.5 | 5 |
| Taurodeoxycholic acid | TDCA | 0.5 | 5 |
| Taurolithocholic acid | TLCA | 1 | 5 |
| Tauroursodeoxycholic acid | TUDCA | 0.5 | 5 |
| Hyocholic acid | HCA | 1 | 5 |
| Hyodeoxycholic acid | HDCA | 1 | 5 |
| a-Muricholic acid | a-MCA | 1 | 5 |
| b-Muricholic acid | b-MCA | 1 | 5 |
| ω-Muricholic acid | ω-MCA | 1 | 5 |
| 3-Dehydrocholic acid | 3-DHCA | 2 | 5 |
| 7-Ketodeoxycholic acid | 7-Keto DCA | 2 | 5 |
Experimental Protocols
A detailed methodology for the key experiments is provided below to ensure reproducibility and successful implementation of this bile acid profiling method.
Sample Preparation
-
Thawing: Thaw human plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the deuterated internal standard mix (containing d4-CA, d4-CDCA, d4-DCA, d4-LCA, d4-UDCA, d4-GCA, d4-GCDCA, d4-GDCA, d4-GLCA, d4-GUDCA, d4-TCA, d4-TCDCA, d4-TDCA, d4-TLCA, and d4-TUDCA at 1 µg/mL each in methanol) to each plasma sample. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (80:20 water:methanol with 0.1% formic acid). Vortex for 30 seconds and transfer to an LC-MS vial for analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-12 min: 20-95% B
-
12-15 min: 95% B
-
15.1-18 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions:
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM). The specific MRM transitions for each bile acid and its deuterated internal standard should be optimized for the instrument used.
Mandatory Visualization
To further elucidate the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for bile acid profiling.
Caption: Farnesoid X Receptor (FXR) signaling pathway.
Application Note: Quantification of Fecal Bile Acids Using 3β,5α-Cholic Acid-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids (BAs) are crucial signaling molecules and metabolic regulators synthesized from cholesterol in the liver.[1] Primary bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA), are conjugated in the liver and secreted into the gut.[2][3] In the intestine, gut microbiota modify these into a complex pool of secondary bile acids, including deoxycholic acid (DCA) and lithocholic acid (LCA).[2][3][4] The analysis of fecal bile acids provides a critical window into host-microbiome interactions, liver function, and their collective impact on metabolic diseases.[5]
Quantifying bile acids in complex matrices like feces presents significant analytical challenges due to their structural similarity, wide concentration ranges, and susceptibility to matrix effects during analysis.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitivity and selectivity.[6] To ensure accuracy and precision, the stable isotope dilution (SID) technique is employed, which involves adding a known quantity of a stable isotope-labeled analog of the analyte as an internal standard (IS).
This application note details the use of 3β,5α-Cholic Acid-d5, a deuterated stereoisomer of cholic acid, as an internal standard for the accurate quantification of fecal bile acids. Its structural similarity to endogenous cholic acid ensures it behaves similarly during extraction and ionization, while its distinct mass allows for separate detection. This approach corrects for analyte loss during sample preparation and variations in instrument response, leading to highly reliable and reproducible quantification.
Principle of Stable Isotope Dilution
The core of this analytical method is the use of a stable isotope-labeled internal standard. By adding a known concentration of 3β,5α-Cholic Acid-d5 to each sample, it co-elutes with the endogenous (unlabeled) cholic acid. The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is used for quantification. This ratio corrects for variability, as any loss or enhancement during the process affects both the analyte and the standard equally.
Caption: Workflow illustrating the principle of stable isotope dilution for quantification.
Experimental Protocols
This section provides a detailed methodology for the extraction and quantification of bile acids from fecal samples using LC-MS/MS.
Materials and Reagents
-
Standards: 3β,5α-Cholic Acid-d5, Cholic Acid (CA), Chenodeoxycholic Acid (CDCA), Deoxycholic Acid (DCA), Lithocholic Acid (LCA), and their glycine (B1666218) and taurine (B1682933) conjugates.
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, isopropanol (B130326), and water.[5]
-
Reagents: Formic acid, ammonium (B1175870) acetate, hydrochloric acid.[5][7]
-
Equipment: Homogenizer (e.g., Bead Ruptor), centrifuge, SpeedVac or nitrogen evaporator, vortex mixer, analytical balance, solid-phase extraction (SPE) cartridges (e.g., C18).[2][7]
Fecal Sample Preparation and Extraction
The following protocol is a modified amalgamation of established methods for robust bile acid extraction.[5][6][7]
-
Sample Weighing: Accurately weigh 50-200 mg of lyophilized or frozen fecal material into a 2 mL homogenization tube.[7][8]
-
Internal Standard Spiking: Add a known amount of 3β,5α-Cholic Acid-d5 working solution (and other relevant deuterated standards) in methanol to each sample.[5][6]
-
Homogenization: Add 1.0 mL of ice-cold 70% isopropanol or methanol.[6][7] Homogenize the sample using a bead beater for 3 cycles of 45 seconds.[7]
-
Extraction: Vortex the mixture for 5 minutes, followed by sonication for 15 minutes to enhance extraction efficiency.[8]
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.[5]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube. For enhanced recovery, the pellet can be re-extracted with another 1 mL of methanol, and the supernatants can be combined.[2]
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a SpeedVac.[3][7]
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the initial mobile phase (e.g., 50:50 methanol/water) and transfer to an HPLC vial for analysis.[9]
Caption: Step-by-step experimental workflow for fecal bile acid extraction.
LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent.[9]
-
Column: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) is typically used for separation.[6]
-
Mobile Phase A: Water with 0.1% formic acid or 1 mM ammonium acetate.[5][6]
-
Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid.[5][9]
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic bile acids. A wash step is crucial to prevent carryover.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP, Agilent 6495D) operating in negative ion mode with electrospray ionization (ESI).[10][11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each bile acid and the internal standard are monitored.[9]
Data Analysis and Quantification
-
Calibration Curve: A multi-point calibration curve is generated by plotting the peak area ratio (analyte/IS) against the concentration of the standard solutions.[6]
-
Quantification: The concentration of each bile acid in the fecal extract is determined using the linear regression equation from the calibration curve.[10]
-
Normalization: Final concentrations are typically normalized to the initial dry or wet weight of the fecal sample and reported as nmol/g or pmol/mg.[5][7]
Data Presentation
The following tables summarize typical quantitative performance data for LC-MS/MS-based fecal bile acid analysis. This data is representative and illustrates the performance metrics expected from a validated method.
Table 1: Analytical Performance of the LC-MS/MS Method (Representative data compiled from published studies[6][10])
| Analyte | LLOQ (µM) | Linearity (R²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Cholic Acid (CA) | 0.1 | >0.995 | <15% | <15% | 85-115% |
| Deoxycholic Acid (DCA) | 0.9 | >0.99 | <15% | <15% | 85-115% |
| Chenodeoxycholic Acid (CDCA) | 0.1 | >0.995 | <15% | <15% | 85-115% |
| Lithocholic Acid (LCA) | 0.5 | >0.99 | <15% | <15% | 85-115% |
| Glycocholic Acid (GCA) | 0.1 | >0.995 | <15% | <15% | 85-115% |
| Taurocholic Acid (TCA) | 0.1 | >0.995 | <15% | <15% | 85-115% |
Table 2: Example Fecal Bile Acid Concentrations in Healthy Adults (Data represents typical ranges found in literature[9][12])
| Bile Acid Type | Analyte | Concentration Range (pmol/mg stool) |
| Primary Bile Acids | Cholic Acid (CA) | 10 - 200 |
| Chenodeoxycholic Acid (CDCA) | 20 - 400 | |
| Secondary Bile Acids | Deoxycholic Acid (DCA) | 50 - 1000 |
| Lithocholic Acid (LCA) | 100 - 1500 | |
| Total Bile Acids | 200 - 2000 |
Bile Acid Metabolism Overview
The composition of bile acids in feces is heavily influenced by the gut microbiome, which converts primary bile acids synthesized in the liver into secondary bile acids.
Caption: Conversion of primary to secondary bile acids by gut microbiota.
The use of 3β,5α-Cholic Acid-d5 as an internal standard provides a robust and reliable method for the quantification of cholic acid and other key bile acids in fecal samples. The detailed protocol for sample preparation and LC-MS/MS analysis, when coupled with the stable isotope dilution technique, ensures high accuracy and precision. This methodology is a powerful tool for researchers investigating the role of bile acid metabolism in health and disease, enabling deeper insights into the complex interplay between the host and the gut microbiome.
References
- 1. mdpi.com [mdpi.com]
- 2. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted bile acids metabolomics in cholesterol gallbladder polyps and gallstones: From analytical method development towards application to clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ro.ecu.edu.au [ro.ecu.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. biorxiv.org [biorxiv.org]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Fitness for purpose of stabilized stool samples for bile acid metabolite analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Metabolomic Profiling of Bile Acids with Isotopic Standards
Introduction
Bile acids (BAs), synthesized from cholesterol in the liver, are crucial for the digestion and absorption of lipids and fat-soluble vitamins.[1] Beyond their digestive roles, BAs are now recognized as significant signaling molecules that regulate glucose, lipid, and energy metabolism through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the Takeda G protein-coupled receptor 5 (TGR5).[2][3][4] Dysregulation of BA metabolism is associated with various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1]
The quantitative analysis of the diverse range of BAs in biological samples presents a significant analytical challenge due to the structural similarity of many bile acid species, including isomers, and the wide dynamic range of their concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for accurate and sensitive quantification of BAs. The use of stable isotope-labeled internal standards is essential to correct for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.
This application note provides a detailed protocol for the metabolomic profiling of bile acids in various biological matrices using isotopic standards and LC-MS/MS. It is intended for researchers, scientists, and drug development professionals working in the fields of metabolomics, clinical diagnostics, and pharmaceutical research.
Experimental Workflow
The overall experimental workflow for bile acid metabolomic profiling involves sample preparation, including the addition of isotopic internal standards, followed by LC-MS/MS analysis and data processing.
Experimental Protocols
Sample Preparation
Proper sample collection and preparation are critical for accurate bile acid analysis. Different biological matrices require specific protocols.
a) Serum/Plasma:
Serum is generally preferred over plasma to avoid potential interference from anticoagulants.
-
To 50 µL of serum or plasma in a microcentrifuge tube, add 10 µL of the isotopic internal standard working solution.
-
Add 140 µL of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
b) Liver Tissue:
-
Weigh out 50-55 mg of frozen murine liver tissue into a 2.0 mL screw-capped homogenization tube.
-
Add 1.5 mL of a suitable solvent such as isopropanol (B130326) or a hexane:isopropanol mixture (50:50 v/v).
-
Add 10 µL of the isotopic internal standard working solution.
-
Add homogenization beads (e.g., 1.0 mm silica (B1680970) beads).
-
Homogenize the tissue using a bead beater (e.g., 3 cycles of 30 seconds at 6500 rpm with cooling on ice in between).
-
Centrifuge the homogenate at 18,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase.
c) Fecal Samples:
Fecal bile acid analysis provides insights into the enterohepatic circulation of bile acids.
-
Homogenize a known weight of lyophilized fecal sample in a suitable solvent.
-
Spike with the isotopic internal standard mixture.
-
Perform solid-phase extraction (SPE) for purification and concentration of bile acids.
Isotopic Internal Standards
The use of stable isotope-labeled internal standards is crucial for accurate quantification as they can compensate for matrix effects and variations in sample processing. A mixture of deuterated primary, secondary, and conjugated bile acids is typically used. Commercially available isotopic standard mixtures are available from various suppliers.
Table 1: Example of Commercially Available Deuterated Bile Acid Standards
| Isotopic Standard | Abbreviation | Type |
| Cholic acid-d4 | CA-d4 | Unconjugated (primary) |
| Chenodeoxycholic acid-d4 | CDCA-d4 | Unconjugated (primary) |
| Deoxycholic acid-d4 | DCA-d4 | Unconjugated (secondary) |
| Lithocholic acid-d4 | LCA-d4 | Unconjugated (secondary) |
| Ursodeoxycholic acid-d4 | UDCA-d4 | Unconjugated (secondary) |
| Glycocholic acid-d4 | GCA-d4 | Glycine-conjugated |
| Glycochenodeoxycholic acid-d4 | GCDCA-d4 | Glycine-conjugated |
| Taurocholic acid-d4 | TCA-d4 | Taurine-conjugated |
| Taurochenodeoxycholic acid-d4 | TCDCA-d4 | Taurine-conjugated |
LC-MS/MS Analysis
Liquid chromatography is used to separate the various bile acid species, including isomers, before detection by mass spectrometry.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium (B1175870) formate, is employed for elution.
-
MS System: A triple quadrupole mass spectrometer is typically used for targeted quantification in multiple reaction monitoring (MRM) mode.
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is generally preferred for bile acid analysis.
Table 2: Example of LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B |
| Injection Volume | 5-10 µL |
| MS Ionization | ESI Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in a table for easy comparison of bile acid concentrations across different sample groups.
Table 3: Hypothetical Quantitative Bile Acid Profile in Human Serum (µM)
| Bile Acid | Control Group (n=10) | Disease Group (n=10) | p-value |
| Cholic acid (CA) | 0.52 ± 0.15 | 1.25 ± 0.45 | <0.01 |
| Chenodeoxycholic acid (CDCA) | 0.68 ± 0.21 | 1.89 ± 0.62 | <0.01 |
| Deoxycholic acid (DCA) | 0.45 ± 0.12 | 0.98 ± 0.33 | <0.05 |
| Glycocholic acid (GCA) | 1.12 ± 0.34 | 2.56 ± 0.87 | <0.01 |
| Taurocholic acid (TCA) | 0.89 ± 0.28 | 2.11 ± 0.75 | <0.01 |
| Total Bile Acids | 3.66 ± 1.10 | 8.79 ± 2.02 | <0.001 |
Data are presented as mean ± standard deviation.
Bile Acid Signaling Pathways
Bile acids exert their signaling effects primarily through the activation of the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5. FXR activation in the liver and intestine plays a central role in regulating bile acid synthesis and transport.
Conclusion
The metabolomic profiling of bile acids using isotopic standards and LC-MS/MS is a powerful tool for investigating the role of these multifaceted molecules in health and disease. The detailed protocols and methodologies presented in this application note provide a robust framework for researchers to obtain accurate and reproducible quantitative data on bile acid profiles in various biological matrices. This approach can lead to the discovery of novel biomarkers and a deeper understanding of the metabolic pathways regulated by bile acids, ultimately aiding in the development of new therapeutic strategies for a range of metabolic disorders.
References
- 1. Bile Acid, Bile Metabolism Research Strategy -MetwareBio [metwarebio.com]
- 2. Bile acid signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: The Role of 3β,5α-Cholic Acid-d5 in Advancing Liver Disease Biomarker Research
Application Notes and Protocols for 3β,5α-Cholic Acid-d5 in Cholestasis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 3β,5α-Cholic Acid-d5 as a critical tool in cholestasis research. This deuterated internal standard is essential for the accurate quantification of endogenous cholic acid in various biological matrices, enabling precise assessment of bile acid dysregulation, a hallmark of cholestatic liver diseases.
Introduction to Cholestasis and the Role of Cholic Acid
Cholestasis is a pathological condition characterized by the impairment of bile formation and/or flow, leading to the accumulation of bile acids in the liver and systemic circulation. This accumulation can cause severe liver injury, inflammation, and fibrosis. Cholic acid is a primary bile acid synthesized from cholesterol in the liver.[1][2] While essential for lipid digestion and absorption, elevated levels of cholic acid and other hydrophobic bile acids during cholestasis are cytotoxic and contribute to the pathophysiology of liver damage.[3][4] Therefore, the accurate measurement of cholic acid concentrations in biological samples is crucial for understanding disease mechanisms, identifying biomarkers, and evaluating the efficacy of therapeutic interventions.
Principle and Application of 3β,5α-Cholic Acid-d5
3β,5α-Cholic Acid-d5 is a stable isotope-labeled (SIL) analogue of cholic acid. Its primary application in cholestasis research is as an internal standard (IS) for quantitative analysis using mass spectrometry (MS). Due to its similar chemical and physical properties to endogenous cholic acid, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass (due to the five deuterium (B1214612) atoms) allows it to be distinguished from the unlabeled analyte. By adding a known amount of 3β,5α-Cholic Acid-d5 to a sample, variations in sample preparation and MS signal intensity can be normalized, leading to highly accurate and precise quantification of endogenous cholic acid.
Key Applications:
-
Quantification of Cholic Acid in Preclinical Models: Assess the severity of cholestasis in animal models (e.g., bile duct ligation, cholic acid-fed models) by measuring changes in cholic acid levels in serum, plasma, liver tissue, and bile.[3][5]
-
Drug Efficacy Studies: Evaluate the effect of novel therapeutic agents on bile acid metabolism and clearance in cholestatic conditions.
-
Biomarker Discovery and Validation: Investigate the correlation between cholic acid levels and the progression of cholestatic liver disease to validate its use as a biomarker.
-
Metabolic Flux Analysis: In more advanced applications, trace the metabolic fate of cholic acid in vivo.
Experimental Protocols
Protocol 1: Quantification of Cholic Acid in Mouse Serum using LC-MS/MS
This protocol describes the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cholic acid in mouse serum using 3β,5α-Cholic Acid-d5 as an internal standard.
Materials:
-
Mouse serum samples (from control and cholestatic models)
-
3β,5α-Cholic Acid-d5 solution (Internal Standard, IS)
-
Cholic acid standard for calibration curve
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 25 µL of serum, add 100 µL of ice-cold ACN containing a known concentration of 3β,5α-Cholic Acid-d5 (e.g., 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or well of a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50:50 MeOH:Water.
-
-
Calibration Curve Preparation:
-
Prepare a stock solution of cholic acid in MeOH.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Process the calibration standards in the same manner as the serum samples, including the addition of the 3β,5α-Cholic Acid-d5 internal standard.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate cholic acid from other bile acids and matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cholic Acid: Precursor ion (m/z) 407.3 → Product ion (m/z) 343.3
-
3β,5α-Cholic Acid-d5 (IS): Precursor ion (m/z) 412.3 → Product ion (m/z) 348.3
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both cholic acid and 3β,5α-Cholic Acid-d5.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of cholic acid in the serum samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
The following table provides representative data from a hypothetical study comparing cholic acid levels in the serum of control mice and a cholestatic mouse model (e.g., bile duct ligation).
| Group | n | Serum Cholic Acid (ng/mL) | Standard Deviation | p-value |
| Control (Sham-operated) | 8 | 150.5 | 35.2 | <0.001 |
| Cholestatic (BDL) | 8 | 2548.7 | 412.9 |
BDL: Bile Duct Ligation
This table clearly demonstrates a significant increase in serum cholic acid levels in the cholestatic model, a finding made precise and reliable through the use of 3β,5α-Cholic Acid-d5 as an internal standard.
Visualizations
Experimental Workflow for Cholic Acid Quantification
Caption: Workflow for quantifying cholic acid using an internal standard.
Simplified Bile Acid Signaling in Cholestasis
Caption: Key signaling events in cholestasis mediated by bile acids.
Conclusion
3β,5α-Cholic Acid-d5 is an indispensable tool for researchers in the field of cholestasis. Its use as an internal standard in MS-based analytical methods ensures the high-quality, reproducible data necessary to advance our understanding of cholestatic liver diseases and to develop novel therapeutic strategies. The protocols and information provided herein serve as a guide for the effective implementation of this critical reagent in the laboratory.
References
- 1. Cholestatic liver diseases: An era of emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholic Acid | C24H40O5 | CID 221493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Severe cholestasis induced by cholic acid feeding in knockout mice of sister of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53‐mediated regulation of bile acid disposition attenuates cholic acid‐induced cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Co-elution of 3b,5a-Cholic Acid-d5 and Analyte
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the co-elution of 3b,5a-Cholic Acid-d5 (a deuterated internal standard) and their target analyte in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my deuterated internal standard, this compound, eluting at a different retention time than my analyte?
A slight difference in retention time between a deuterated internal standard and the non-deuterated analyte is a known phenomenon referred to as the "chromatographic isotope effect".[1][2] This occurs due to subtle differences in the physicochemical properties of the molecules. The substitution of hydrogen with the heavier deuterium (B1214612) isotope can slightly alter the compound's polarity and lipophilicity.[1] In reversed-phase chromatography, deuterated compounds often elute slightly earlier as they can be less retentive on the non-polar stationary phase.[1] The number and position of deuterium atoms can also influence the extent of this shift.[2]
While a minor, consistent shift is normal, a significant or variable difference in retention times can compromise data quality by affecting how matrix effects are compensated for and should be investigated.
Q2: My analyte and this compound used to co-elute well, but now I'm observing a separation. What could be the cause?
A sudden or gradual shift in the relative retention times of your analyte and internal standard often points to changes in the chromatographic system or methodology. Key factors to investigate include:
-
Mobile Phase Composition: Minor, unintended alterations in the mobile phase, such as changes in pH or solvent ratios, can impact the retention of both compounds differently. Inconsistent mobile phase preparation is a common culprit.
-
Column Degradation: Over time, the stationary phase of the analytical column can degrade or become contaminated, which can alter its selectivity.
-
Column Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and interactions with the stationary phase, leading to retention time shifts.
-
System Leaks: A small leak in the LC system can cause pressure fluctuations and affect the flow rate, leading to changes in retention time.
Q3: How can I improve the co-elution of this compound and my analyte?
Optimizing your chromatographic method is key to achieving better co-elution. Consider the following adjustments:
-
Mobile Phase Optimization:
-
pH Control: For acidic molecules like cholic acid, the pH of the mobile phase is critical. A change of just 0.1 pH units can significantly alter retention time. Using a buffered mobile phase can help maintain a stable pH.
-
Solvent Gradient: Adjusting the gradient slope can help minimize the separation between the analyte and the internal standard. Experimenting with different organic modifiers, such as methanol (B129727) versus acetonitrile (B52724), can also influence selectivity.
-
-
Column Selection: If optimizing the mobile phase is insufficient, consider a column with different selectivity. Even columns with the same stationary phase (e.g., C18) from different manufacturers can provide different results. A column with a lower resolution capacity might also promote better peak overlap.
Q4: Can poor co-elution affect my quantitative results?
Yes, poor co-elution can significantly impact the accuracy and precision of your results. Stable isotope-labeled internal standards are used to correct for variations during sample preparation and, crucially, to compensate for matrix effects in the ion source of the mass spectrometer. If the analyte and internal standard do not elute at the same time, they may be subjected to different degrees of ion suppression or enhancement from co-eluting matrix components. This phenomenon, known as differential matrix effects, can lead to inaccurate quantification.
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol provides a systematic approach to optimizing the mobile phase to improve co-elution.
-
Initial Assessment:
-
Prepare a standard solution containing both the analyte and this compound.
-
Inject this solution onto your current LC-MS system and record the retention times of both compounds.
-
-
pH Adjustment:
-
Prepare a series of mobile phase A (aqueous) solutions with slightly different pH values (e.g., in 0.2 pH unit increments) around your current pH.
-
Inject the standard solution with each mobile phase and observe the effect on the retention time difference (ΔRT).
-
-
Organic Solvent and Gradient Modification:
-
If pH adjustment is not sufficient, modify the gradient profile. Try a shallower gradient to increase the separation time and potentially improve overlap.
-
Prepare a mobile phase B using a different organic solvent (e.g., switch from acetonitrile to methanol, or vice-versa) and re-optimize the gradient.
-
-
Data Evaluation:
-
For each condition, calculate the ΔRT between the analyte and the internal standard.
-
Select the condition that provides the smallest and most consistent ΔRT while maintaining good peak shape and sensitivity.
-
Data Presentation
Table 1: Example of Mobile Phase Optimization Data
| Condition | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Analyte RT (min) | This compound RT (min) | ΔRT (min) |
| 1 (Initial) | 0.1% Formic Acid in Water | Acetonitrile | 5.25 | 5.15 | 0.10 |
| 2 | 5 mM Ammonium Acetate, pH 4.5 | Acetonitrile | 5.40 | 5.35 | 0.05 |
| 3 | 5 mM Ammonium Acetate, pH 5.0 | Acetonitrile | 5.62 | 5.58 | 0.04 |
| 4 | 5 mM Ammonium Acetate, pH 5.0 | Methanol | 6.10 | 6.07 | 0.03 |
This is example data and is for illustrative purposes only.
Mandatory Visualization
Caption: Troubleshooting workflow for poor co-elution.
Caption: Logical relationships in LC-MS co-elution.
References
Deuterium exchange issues with 3b,5a-Cholic Acid-d5 in protic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the challenges associated with deuterium (B1214612) exchange for 3β,5α-Cholic Acid-d5 when utilized in protic solvents. Below, you will find troubleshooting guides and frequently asked questions to ensure the isotopic integrity of your deuterated standard and the accuracy of your experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of 3β,5α-Cholic Acid-d5 in experimental settings involving protic solvents.
Issue 1: Loss of Deuterium Label Observed in LC-MS Analysis
Symptom: You observe a significant M-1, M-2, etc. peak in your mass spectrum, indicating a loss of deuterium from your 3β,5α-Cholic Acid-d5 internal standard, leading to inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for deuterium loss in LC-MS.
Issue 2: Discrepancies in Quantification and Isotopic Purity
Symptom: You are experiencing poor reproducibility in your quantitative assays or your quality control samples are failing, suggesting a compromise in the isotopic purity of your 3β,5α-Cholic Acid-d5 standard.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Back-Exchange with Protic Solvents | During workup or purification, labile deuterium atoms can be replaced by protons from solvents like water or methanol (B129727).[1] Minimize contact time with protic solvents and consider using deuterated solvents for critical steps. |
| Inappropriate pH Conditions | Both acidic and basic conditions can catalyze deuterium exchange. The hydroxyl and carboxylic acid protons are particularly susceptible.[2] Maintain a neutral to slightly acidic pH (around 4-6) whenever possible. |
| Elevated Temperatures | Higher temperatures can accelerate the rate of deuterium exchange.[2] Keep samples and solutions containing the deuterated standard at low temperatures (e.g., on ice or in a cooled autosampler). |
| Improper Storage | Long-term storage in protic solvents, even at low temperatures, can lead to gradual deuterium loss. Store stock solutions in aprotic solvents like acetonitrile or methanol at -20°C or below.[3] |
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for 3β,5α-Cholic Acid-d5?
A1: Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent, or vice-versa.[4] For 3β,5α-Cholic Acid-d5, which is often used as an internal standard in quantitative mass spectrometry, this is a significant issue. The loss of deuterium atoms changes the mass of the standard, leading to inaccurate and unreliable quantification of the target analyte.
Q2: Which deuterium atoms on 3β,5α-Cholic Acid-d5 are most susceptible to exchange?
A2: The deuterium atoms on the hydroxyl groups (-OD) and the carboxylic acid group (-COOD) are highly labile and will exchange almost instantaneously in the presence of protic solvents. Deuterium atoms on the steroid ring (C-D bonds) are generally more stable. However, protons on carbons adjacent to carbonyl groups can also be susceptible to exchange under acidic or basic conditions. While 3β,5α-Cholic Acid does not have a carbonyl on the ring, the carboxylic acid can influence the stability of adjacent C-D bonds, especially under harsh pH conditions.
Q3: What are the ideal solvents and storage conditions for 3β,5α-Cholic Acid-d5?
A3: For long-term storage, it is best to store 3β,5α-Cholic Acid-d5 as a solid at -20°C or below in a desiccator. For stock solutions, high-purity aprotic solvents such as acetonitrile, methanol, or DMSO are recommended. If the experimental workflow requires the use of aqueous or other protic solvents, solutions should be prepared fresh and kept at low temperatures for the shortest possible duration.
Q4: How can I monitor the isotopic purity of my 3β,5α-Cholic Acid-d5 standard?
A4: The isotopic purity of your standard can be assessed using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy. HRMS can resolve the different isotopologues (molecules with varying numbers of deuterium atoms), allowing for a quantitative assessment of deuterium loss. ¹H NMR can be used to observe the disappearance of proton signals at the deuterated positions, while ²H NMR can directly detect the deuterium signals.
Data Presentation
The following table summarizes the expected relative stability of deuterium on 3β,5α-Cholic Acid-d5 under various experimental conditions. Note that these are qualitative guidelines, as specific exchange rates are highly dependent on the exact experimental setup.
| Condition | Solvent | pH | Temperature | Expected Deuterium Stability |
| Ideal | Acetonitrile | Neutral | 4°C | High |
| Favorable | Methanol | Neutral | 4°C | Moderate to High |
| Acceptable | Water | 4-6 | 4°C | Moderate |
| Challenging | Water/Methanol | < 3 or > 8 | 25°C | Low |
| High Risk | Water/Methanol | < 3 or > 8 | > 40°C | Very Low |
Experimental Protocols
Protocol 1: Assessment of Deuterium Exchange by LC-MS
Objective: To evaluate the stability of 3β,5α-Cholic Acid-d5 in a given protic solvent over time.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 3β,5α-Cholic Acid-d5 in an aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Create a working solution by diluting the stock solution in the protic solvent of interest (e.g., 50:50 methanol:water) to a final concentration of 1 µg/mL.
-
-
Time-Course Analysis:
-
Immediately after preparation (t=0), inject the working solution into the LC-MS system.
-
Incubate the remaining working solution at a specific temperature (e.g., room temperature or 37°C).
-
Inject aliquots of the incubated solution at various time points (e.g., 1, 4, 8, and 24 hours).
-
-
LC-MS Analysis:
-
Use a suitable reversed-phase C18 column.
-
Employ a mobile phase gradient that provides good peak shape for cholic acid.
-
Acquire full-scan mass spectra in the appropriate ionization mode (negative ion mode is often preferred for bile acids).
-
-
Data Analysis:
-
Extract the ion chromatograms for the fully deuterated molecule (M+5) and the species that have lost one or more deuterium atoms (M+4, M+3, etc.).
-
Calculate the percentage of deuterium loss at each time point by comparing the peak areas of the different isotopologues.
-
Protocol 2: Minimizing Back-Exchange in LC-MS Analysis
Objective: To perform quantitative analysis using 3β,5α-Cholic Acid-d5 while minimizing deuterium back-exchange during the analytical run.
Workflow Diagram:
References
Technical Support Center: Optimizing 3b,5a-Cholic Acid-d5 Signal Intensity in Mass Spectrometry
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the signal intensity of 3b,5a-Cholic Acid-d5 in mass spectrometry experiments.
Troubleshooting Guide: Low Signal Intensity of this compound
Low or inconsistent signal intensity of an internal standard like this compound can compromise the accuracy and reliability of your quantitative analysis. This guide provides a systematic approach to identifying and resolving common issues.
Question: My this compound signal is consistently low across all samples. What should I investigate?
Answer: Consistently low signal intensity often points to a systemic issue with your method or instrument setup. Here are the primary areas to troubleshoot:
-
Internal Standard (IS) Solution Integrity:
-
Degradation: Bile acids can be unstable. Prepare a fresh stock solution of this compound to rule out degradation of your current stock.[1] Proper storage, typically at -80°C, is crucial.[2]
-
Incorrect Concentration: Verify the calculations and dilutions used to prepare your IS spiking solution. An error in preparation can lead to a lower-than-expected concentration being added to your samples.
-
-
Mass Spectrometer Optimization:
-
Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated.[2]
-
Source Conditions: The efficiency of ionization is highly dependent on the electrospray ionization (ESI) source parameters. Optimize the following for this compound by infusing a standard solution:
-
MRM Transition Optimization: Fine-tune the precursor and product ions, as well as the collision energy, to maximize the signal for your specific multiple reaction monitoring (MRM) transition.
-
-
Chromatographic Conditions:
-
Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact ionization efficiency. For bile acids, which are acidic, negative ion mode is common. Additives like 0.1% formic acid or 5-10 mM ammonium (B1175870) acetate (B1210297) can improve peak shape and ionization.
-
Column Chemistry: A reversed-phase C18 column is a common choice for bile acid analysis. Ensure the column is not contaminated or degraded.
-
Question: I'm observing a sudden drop or high variability in the this compound signal. What could be the cause?
Answer: Signal instability or a sudden decrease in intensity can be caused by several factors, often related to the sample matrix or the LC-MS system itself.
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound.
-
Improved Sample Preparation: Enhance your sample cleanup protocol to remove interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be very effective.
-
Chromatographic Separation: Optimize your LC gradient to better separate the internal standard from matrix interferences.
-
Divert Valve: Use a divert valve to direct the flow to waste during the initial and final parts of the chromatographic run when highly retained, matrix-heavy components may elute.
-
-
System Contamination and Carryover:
-
Ion Source Cleaning: Contamination of the ion source is a common cause of signal degradation over time. A weekly cleaning of the ion source is a good practice.
-
LC System Flush: Flush the entire LC system, including the autosampler and column, with a strong solvent to remove any buildup of contaminants.
-
Carryover: Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize your needle wash method.
-
-
Autosampler and Injection Issues:
-
Injection Precision: Perform an injection precision test to check for autosampler malfunctions.
-
Sample Evaporation: If samples are left in the autosampler for an extended period, evaporation of the solvent can lead to an increase in concentration and signal variability. Ensure the autosampler is temperature-controlled.
-
Below is a troubleshooting workflow to diagnose low signal intensity:
Caption: Troubleshooting workflow for low signal intensity.
Frequently Asked Questions (FAQs)
Q1: How can I improve the ionization efficiency of this compound?
A1: To improve ionization efficiency, consider the following:
-
Mobile Phase Additives: The use of additives like 0.1% formic acid or 5-10 mM ammonium acetate in the mobile phase can enhance the formation of protonated or deprotonated molecules in the ESI source.
-
Derivatization: While more common for GC-MS, derivatization of the carboxylic acid group can improve ionization in LC-MS. Enzyme-assisted derivatization is another approach to enhance sensitivity.
-
Formation of Adducts: In some cases, promoting the formation of specific adducts (e.g., ammonium adducts) can lead to a more stable and intense signal.
Q2: What are typical LC-MS/MS parameters for cholic acid analysis?
A2: While optimal parameters are instrument-dependent, the following table provides a good starting point for method development.
| Parameter | Typical Setting |
| LC Column | Reversed-phase C18 (e.g., 100-150 mm length, ≤1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid or 5-10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 5-10 mM ammonium acetate |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 - 60 °C |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for bile acids |
| Capillary Voltage | 2-4 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 600 °C |
Q3: Could the formation of dimers be affecting my signal intensity?
A3: Yes, bile acids have been shown to form proton-bound dimers, which can reduce the signal intensity of the desired deprotonated monomeric ions. If you suspect dimer formation, you can try to dissociate them by increasing the in-source collision-induced dissociation (CID) or by adjusting the source temperature.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects on the signal of this compound.
Methodology:
-
Prepare Set A (Neat Solution): Spike this compound at a known concentration into the final reconstitution solvent.
-
Prepare Set B (Post-Extraction Spike): Take a blank matrix sample through the entire extraction and evaporation process. Spike the this compound into the reconstitution solvent used for the final step at the same concentration as in Set A.
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
Protocol 2: Protein Precipitation for Plasma/Serum Samples
This is a general protein precipitation protocol for the extraction of bile acids from plasma or serum.
References
Ensuring the stability of deuterated labels during sample preparation
Technical Support Center: Deuterated Label Stability
Welcome to the technical support center for ensuring the stability of deuterated labels during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered when using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H/D) exchange and why is it a concern?
A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium (B1214612) atom on your labeled standard is replaced by a hydrogen atom (proton) from the surrounding environment, such as the solvent or sample matrix.[1][2][3] This is also commonly referred to as "back-exchange."[4] It is a significant concern because it reduces the concentration of your correctly labeled internal standard, which can lead to inaccurate and unreliable quantitative results.[1][5]
Q2: What are the most critical factors that influence the stability of deuterated labels?
A2: The stability of deuterated labels is primarily influenced by several key factors:
-
Position of the Label: Deuterium atoms are most susceptible to exchange when they are on heteroatoms (e.g., -OH, -NH) or on carbon atoms next to a carbonyl group (C=O) due to enolization.[2][4][6][7] Labels on aromatic rings or non-activated carbons are generally more stable.[1]
-
pH of the Solution: Both acidic and basic conditions can catalyze H/D exchange.[2][8] The minimum rate of exchange for amide hydrogens in proteins, for example, occurs around pH 2.5-3.[9][10]
-
Temperature: Higher temperatures accelerate the rate of exchange.[9][11][12] Therefore, keeping samples cool is a critical preventative measure.[13]
-
Solvent: Protic solvents (e.g., water, methanol) can readily donate protons and facilitate exchange. Aprotic solvents are generally safer for maintaining label stability.[12]
-
Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions (e.g., high temperature, extreme pH), the greater the potential for label loss.[13]
Q3: How can I select a stable deuterated internal standard?
A3: When selecting a deuterated standard, prioritize the following:
-
Label Position: Choose standards where deuterium atoms are on stable, non-exchangeable positions.[1][14] Avoid labels on hydroxyl, amine, or carboxyl groups.[1]
-
Isotopic Purity: Ensure the standard has a high degree of deuteration to minimize any signal from unlabeled or partially labeled species.[14]
-
Mass Shift: A mass difference of at least 3 atomic mass units (amu) between the standard and the analyte is recommended to prevent isotopic crosstalk.[14]
-
Supplier Documentation: Always obtain a certificate of analysis from the supplier that specifies isotopic purity and the position of the labels.[4]
Troubleshooting Guide
This guide addresses specific problems you may encounter related to the stability of your deuterated labels.
Problem 1: I'm observing a loss of my deuterium label (e.g., seeing M-1, M-2 peaks in the mass spectrometer). What's happening?
This issue directly points to H/D exchange. Use the following workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for deuterium label loss.
Problem 2: The signal intensity of my deuterated standard is highly variable between samples.
While this can be caused by differential matrix effects, label instability is also a common culprit.[3][4] If your label is partially exchanging in some samples more than others due to slight variations in matrix pH or composition, your signal will be inconsistent.
-
Solution: Perform a stability study. Incubate the deuterated standard in a blank matrix for a time equivalent to your entire sample preparation and analysis workflow.[4][12] Analyze the sample to see if there is a decrease in the deuterated standard's signal and a corresponding increase in the signal of the unlabeled analyte.[3] If exchange is observed, you must modify your sample preparation conditions (pH, temperature) as outlined in Problem 1.
Data and Experimental Protocols
Quantitative Data Summary
For reliable results, it is crucial to control the experimental conditions that affect label stability. The following tables summarize the impact of pH and temperature on H/D back-exchange.
Table 1: Effect of pH on H/D Back-Exchange Rate
| pH Value | Relative Exchange Rate | Implication for Sample Prep |
| < 2.5 | Increasing (Acid-Catalyzed) | Avoid strongly acidic conditions unless quenching. |
| 2.5 - 3.0 | Minimal | Optimal pH for quenching the exchange reaction. [9][10] |
| 3.0 - 6.5 | Slowly Increasing | Generally safe range for sample handling. |
| > 7.0 | Rapidly Increasing (Base-Catalyzed) | Avoid neutral to basic conditions for extended periods.[10] |
Table 2: Effect of Temperature on H/D Back-Exchange
| Temperature (°C) | Relative Exchange Rate | Implication for Sample Prep |
| 0 | Baseline | Ideal for all sample handling and storage steps. [13] |
| 4 | Low | Acceptable for short-term storage and autosampler. |
| 25 (Room Temp) | Moderate to High | Increases exchange rate significantly; minimize exposure.[11] |
| > 40 | Very High | Avoid (e.g., in heated instrument zones).[5] |
Experimental Protocol: Validating Deuterated Standard Stability
This protocol allows you to test the stability of your deuterated internal standard under your specific experimental conditions.[12]
Objective: To determine if the deuterated standard undergoes H/D exchange in the sample matrix during the analytical workflow.
Methodology:
-
Prepare Samples:
-
Set A (Control): Spike the deuterated internal standard into a clean, aprotic solvent (e.g., acetonitrile).
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine) that is known to be free of the analyte.[4]
-
-
Incubate: Store both sets of samples under the exact conditions of your typical sample preparation workflow (e.g., for 2 hours at room temperature, then 4 hours at 4°C in the autosampler).
-
Process: Process Set B using your established extraction procedure (e.g., protein precipitation, solid-phase extraction).[5][15]
-
Analyze: Analyze both sets by LC-MS/MS. Monitor the mass transitions for both the deuterated standard and the unlabeled analyte.
-
Evaluate:
-
Compare the signal of the deuterated standard between Set A and Set B. A significant decrease in Set B indicates degradation or loss.
-
Monitor the signal for the unlabeled analyte in Set B. A significant increase in this signal compared to a non-incubated matrix sample is direct evidence of H/D back-exchange.[3][14]
-
Caption: Experimental workflow for validating standard stability.
Key Stability Factors and Relationships
The stability of a deuterated label is not determined by a single factor but by the interplay of several chemical and physical parameters. Understanding these relationships is key to preventing label loss.
Caption: Key factors influencing deuterated label stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Isotopic Purity of Deuterated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3β,5α-Cholic Acid-d5. The following sections address common issues related to isotopic impurities and provide detailed protocols for their assessment and correction.
Frequently Asked Questions (FAQs)
Q1: What are isotopic impurities and why are they a concern for 3β,5α-Cholic Acid-d5?
A1: 3β,5α-Cholic Acid-d5 is a stable isotope-labeled (SIL) internal standard where five hydrogen atoms have been replaced by deuterium (B1214612). However, the synthesis of deuterated compounds is rarely 100% complete.[1] This results in a mixture of isotopologues, which are molecules with different numbers of deuterium atoms. The most common isotopic impurity is the unlabeled (d0) version of the molecule, but lesser-deuterated forms (d1, d2, d3, d4) can also be present.[2]
These impurities are a concern because they can interfere with the quantification of the unlabeled analyte. Specifically, the presence of d0 impurity in the internal standard can lead to a false positive signal in blank samples and an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[1][2]
Q2: How can I determine the isotopic purity of my 3β,5α-Cholic Acid-d5 standard?
A2: The isotopic purity of your deuterated standard should be verified to ensure accurate quantification. The most common method for this is high-resolution mass spectrometry (HR-MS).[2] By infusing a solution of the standard directly into the mass spectrometer, you can resolve and measure the relative intensities of all isotopologues (d0 through d5). This allows for the calculation of the percentage of each species present. A detailed protocol for this assessment is provided below. Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information.
Q3: My calibration curve is non-linear at lower concentrations. Could this be caused by isotopic impurities?
A3: Yes, non-linearity at the lower end of a calibration curve is a common symptom of isotopic impurity in the deuterated internal standard. The constant background signal from the unlabeled (d0) impurity within the internal standard has a more significant relative contribution at low analyte concentrations. This artificially inflates the measured response at these low levels, leading to a non-linear relationship and compromising the accuracy of the assay.
Q4: What is "isotopic overlap" or "cross-talk" and how does it affect my results?
A4: Isotopic overlap, also known as cross-talk, occurs when the mass spectral signals of the analyte and its deuterated internal standard interfere with each other. This can happen in two ways:
-
Impurity in the Standard: The internal standard (e.g., Cholic Acid-d5) contains a small amount of the unlabeled analyte (d0), which contributes to the analyte's signal.
-
Natural Isotope Contribution: The unlabeled analyte naturally contains a small percentage of heavy isotopes (primarily ¹³C). This creates M+1 and M+2 isotopic peaks that can extend into the mass channel of the deuterated internal standard, artificially inflating its signal.
This mutual interference can lead to inaccurate quantification. Correction methods, typically involving a system of linear equations, are necessary to deconvolute these overlapping signals.
Q5: How do I mathematically correct for isotopic impurities?
A5: Correction for isotopic impurities involves determining the contribution of each isotopologue to the measured signals of both the analyte and the internal standard. This is typically done by setting up and solving a system of linear equations. The process involves:
-
Measuring the isotopic distribution of both the unlabeled analyte standard and the deuterated internal standard.
-
Using this information to calculate correction factors.
-
Applying these factors to the raw peak areas from your samples to obtain the true, corrected concentrations.
A detailed protocol outlining this mathematical correction is provided in the Experimental Protocols section.
Data Presentation
The following tables summarize representative quantitative data related to the isotopic purity of 3β,5α-Cholic Acid-d5. Note that actual values are batch-specific and should be obtained from the supplier's Certificate of Analysis.
Table 1: Representative Isotopic Distribution of 3β,5α-Cholic Acid-d5
| Isotopologue | Mass Shift | Relative Abundance (%) |
| d0 (Unlabeled) | M+0 | 0.5 |
| d1 | M+1 | 0.2 |
| d2 | M+2 | 0.3 |
| d3 | M+3 | 1.0 |
| d4 | M+4 | 2.0 |
| d5 (Desired) | M+5 | 96.0 |
| Total Isotopic Enrichment | ≥98% (d1-d5) |
This table presents example data. Actual purity will vary by supplier and batch.
Table 2: Natural Isotopic Abundance of Unlabeled Cholic Acid (C₂₄H₄₀O₅)
| Isotope Peak | Mass Shift | Relative Abundance (%) |
| M+0 | M | 100.0 |
| M+1 | M+1 | 26.8 |
| M+2 | M+2 | 4.9 |
| M+3 | M+3 | 0.6 |
Calculated based on the natural abundance of ¹³C (1.1%) and ¹⁸O (0.2%). This data is essential for correcting the analyte's contribution to the internal standard's signal.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
This protocol describes the procedure to determine the isotopic distribution of a 3β,5α-Cholic Acid-d5 standard.
-
Sample Preparation: Prepare a 1 µg/mL solution of the 3β,5α-Cholic Acid-d5 internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Instrumentation: Use a high-resolution mass spectrometer capable of resolving the different isotopologues.
-
Method: Infuse the sample solution directly into the mass spectrometer's ion source. Acquire the full scan mass spectrum in the appropriate ionization mode (e.g., negative ion mode for bile acids).
-
Data Analysis:
-
Identify the ion signals corresponding to the unlabeled (d0) and the various deuterated isotopologues (d1, d2, d3, d4, d5).
-
Integrate the peak area for each isotopologue.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the total peak area of all isotopologues and multiplying by 100.
-
Summarize the results in a table similar to Table 1.
-
Protocol 2: Mathematical Correction for Isotopic Impurities and Overlap
This protocol provides a step-by-step guide to correcting quantitative data for isotopic impurities.
-
Characterize Standards:
-
Analyze a pure solution of the unlabeled Cholic Acid standard. Measure the signal intensities at the mass-to-charge ratios (m/z) for the analyte (Mₐ) and the internal standard (Mᵢₛ). The ratio of the signal at Mᵢₛ to the signal at Mₐ gives you the contribution factor of the analyte to the IS channel (CFₐ→ᵢₛ).
-
Analyze a pure solution of the 3β,5α-Cholic Acid-d5 internal standard . Measure the signal intensities at Mₐ and Mᵢₛ. The ratio of the signal at Mₐ to the signal at Mᵢₛ gives you the contribution factor of the IS to the analyte channel (CFᵢₛ→ₐ). This is primarily due to the d0 impurity.
-
-
Acquire Sample Data: Analyze your unknown samples and record the raw integrated peak areas for both the analyte (Areaₐ_raw) and the internal standard (Areaᵢₛ_raw).
-
Apply Correction Equations: Use the following system of linear equations to calculate the corrected peak areas (Areaₐ_corr and Areaᵢₛ_corr):
-
Areaₐ_raw = Areaₐ_corr + (Areaᵢₛ_corr * CFᵢₛ→ₐ)
-
Areaᵢₛ_raw = Areaᵢₛ_corr + (Areaₐ_corr * CFₐ→ᵢₛ)
Solving for the corrected areas:
-
Areaₐ_corr = (Areaₐ_raw - (Areaᵢₛ_raw * CFᵢₛ→ₐ)) / (1 - (CFᵢₛ→ₐ * CFₐ→ᵢₛ))
-
Areaᵢₛ_corr = (Areaᵢₛ_raw - (Areaₐ_raw * CFₐ→ᵢₛ)) / (1 - (CFᵢₛ→ₐ * CFₐ→ᵢₛ))
-
-
Calculate Concentration: Use the corrected peak area ratio (Areaₐ_corr / Areaᵢₛ_corr) to determine the analyte concentration from your calibration curve, which should also be generated using corrected peak area ratios.
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
References
Validation & Comparative
A Head-to-Head Comparison: 3β,5α-Cholic Acid-d5 vs. 13C-Labeled Cholic Acid for Bioanalytical Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of endogenous compounds like cholic acid is paramount. The gold standard for such measurements using liquid chromatography-mass spectrometry (LC-MS) relies on stable isotope-labeled internal standards. This guide provides an objective comparison of two commonly used isotopic variants of cholic acid: 3β,5α-Cholic Acid-d5 (a deuterated standard) and a 13C-labeled cholic acid standard. This comparison is supported by established principles of bioanalytical method validation and representative experimental data to inform the selection of the most appropriate internal standard for your research needs.
Stable isotope-labeled (SIL) internal standards are critical for mitigating variability in bioanalytical assays, including inconsistencies in sample extraction, matrix effects, and instrument response.[1][2] By being chemically identical to the analyte, they co-elute and experience similar ionization efficiencies, allowing for accurate and precise quantification.[3][4] However, the choice of isotope—deuterium (B1214612) (²H) versus carbon-13 (¹³C)—can have subtle but significant impacts on assay performance.
Performance Comparison: Deuterated vs. 13C-Labeled Internal Standards
While both deuterated and ¹³C-labeled internal standards are effective, ¹³C-labeled standards are generally considered the superior choice in bioanalytical method development due to their higher isotopic stability and closer chromatographic co-elution with the native analyte.[3][5][6]
Key Performance Parameters:
A critical aspect of using SIL internal standards is ensuring they behave identically to the analyte throughout the analytical process. Deuterated standards, while widely used, can sometimes exhibit slight differences in chromatographic retention time compared to their non-labeled counterparts. This phenomenon, known as the "isotope effect," arises from the small differences in bond strength and polarity between carbon-hydrogen and carbon-deuterium bonds.[7][8] This can lead to partial separation of the analyte and the internal standard, potentially compromising the accuracy of quantification, especially in the presence of significant matrix effects.[9]
In contrast, ¹³C-labeled internal standards have physicochemical properties that are virtually identical to the native analyte, resulting in near-perfect co-elution.[3][5] This ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time, leading to more reliable and accurate results.
The following table summarizes the expected performance characteristics based on typical bioanalytical method validation parameters for deuterated and ¹³C-labeled internal standards.
| Validation Parameter | 3β,5α-Cholic Acid-d5 (Deuterated) | 13C-Labeled Cholic Acid | Rationale |
| Linearity (r²) | > 0.995 | > 0.998 | Both are expected to show excellent linearity. |
| Accuracy (% Bias) | Within ±15% | Within ±10% | ¹³C-labeled standards may offer slightly better accuracy due to improved co-elution and reduced isotope effects.[5] |
| Precision (% CV) | < 15% | < 10% | Tighter precision is often observed with ¹³C-labeled standards due to more consistent correction for matrix effects.[10] |
| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity | Dependent on instrument sensitivity | Both can achieve low LLOQs, but ¹³C-labeled standards may provide a more robust LLOQ. |
| Matrix Effect (% CV) | < 15% | < 10% | ¹³C-labeled standards are expected to compensate more effectively for matrix effects.[11] |
| Isotopic Stability | Generally stable, but H/D exchange is a remote possibility under certain conditions.[12] | Highly stable with no risk of isotope exchange.[12] | The carbon-13 isotopes are integrated into the stable carbon backbone of the molecule. |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotope effect).[7] | Excellent co-elution with the native analyte.[3][6] | The physicochemical properties are nearly identical to the unlabeled analyte. |
Experimental Protocols
A robust and validated LC-MS/MS method is essential for the reliable quantification of cholic acid. The following is a representative experimental protocol.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or serum, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (either 3β,5α-Cholic Acid-d5 or ¹³C-labeled cholic acid).[13][14]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.[13]
-
Mobile Phase B: 0.1% formic acid in methanol/acetonitrile (1:1, v/v).
-
Gradient: A suitable gradient to separate cholic acid from other bile acids and matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[13][14]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cholic Acid: Precursor ion (m/z) 407.3 → Product ion (m/z) 343.3
-
3β,5α-Cholic Acid-d5: Precursor ion (m/z) 412.3 → Product ion (m/z) 348.3
-
¹³C-Labeled Cholic Acid (e.g., ¹³C₆): Precursor ion (m/z) 413.3 → Product ion (m/z) 349.3
-
-
Instrument Parameters: Optimize collision energy and other MS parameters for maximum signal intensity.
-
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of cholic acid, the following diagrams are provided.
Experimental workflow for cholic acid quantification.
Cholic acid is a primary bile acid synthesized from cholesterol in the liver. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins.[1][15] Bile acids also act as signaling molecules, activating nuclear receptors like the farnesoid X receptor (FXR) to regulate their own synthesis and transport, as well as lipid and glucose metabolism.[16][17]
Simplified pathway of cholic acid synthesis and function.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While 3β,5α-Cholic Acid-d5 can provide acceptable performance, ¹³C-labeled cholic acid is the superior choice for ensuring the highest levels of accuracy and precision in quantitative LC-MS analysis. The near-perfect co-elution and high isotopic stability of ¹³C-labeled standards minimize the potential for analytical variability and provide greater confidence in the generated data. For researchers engaged in drug development and clinical studies where data integrity is paramount, the investment in ¹³C-labeled cholic acid as an internal standard is highly recommended.
References
- 1. Cholic acid - a signaling molecule - biocrates life sciences gmbh [biocrates.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 11. waters.com [waters.com]
- 12. benchchem.com [benchchem.com]
- 13. aragen.com [aragen.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. What is the mechanism of Cholic Acid? [synapse.patsnap.com]
- 16. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
Assessing the accuracy and precision of bile acid quantification with 3b,5a-Cholic Acid-d5
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bile acids is paramount for understanding liver function, metabolic disorders, and drug-induced hepatotoxicity. This guide provides a comprehensive assessment of the use of 3β,5α-Cholic Acid-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bile acid analysis. We present a comparative overview of its performance against other deuterated internal standards, supported by experimental data and detailed protocols.
The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry. These compounds, which are chemically identical to the analytes of interest but have a different mass due to isotopic enrichment, co-elute with the analyte and experience similar ionization effects, thereby correcting for variations in sample preparation and instrument response. Deuterated bile acids, such as 3β,5α-Cholic Acid-d5, are widely employed for this purpose.
Performance Assessment of Deuterated Internal Standards
The accuracy and precision of a bioanalytical method are critical for its reliability. For bile acid quantification, these parameters are heavily influenced by the choice of internal standard. The ideal internal standard is a stable isotope-labeled version of the analyte itself. When a matching standard is not available, a closely related deuterated standard is the next best option.
Here, we summarize the performance of LC-MS/MS methods for bile acid quantification that utilize a suite of deuterated internal standards, including those for cholic acid (CA), chenodeoxycholic acid (CDCA), and others. While specific data for 3β,5α-Cholic Acid-d5 is not detailed in isolation in the reviewed literature, the performance of very similar deuterated cholic acid analogs (e.g., CA-d4) provides a strong indication of its expected performance.
Quantitative Method Validation Data
The following tables present typical validation data from studies employing deuterated internal standards for bile acid analysis. These values demonstrate the high accuracy and precision achievable with this approach.
Table 1: Linearity of Bile Acid Quantification using Deuterated Internal Standards
| Analyte | Calibration Range (ng/mL) | Coefficient of Determination (r²) |
| Cholic Acid (CA) | 5 - 5000 | >0.99 |
| Chenodeoxycholic Acid (CDCA) | 5 - 5000 | >0.99 |
| Deoxycholic Acid (DCA) | 5 - 5000 | >0.99 |
| Glycocholic Acid (GCA) | 5 - 5000 | >0.99 |
| Taurocholic Acid (TCA) | 5 - 5000 | >0.99 |
| Data compiled from studies demonstrating linearity for various bile acids using a deuterated internal standard mix.[1][2] |
Table 2: Accuracy and Precision of Bile Acid Quantification
| Analyte | Concentration Level | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) |
| Cholic Acid (CA) | Low QC | <15 | <15 | 85-115 |
| Mid QC | <15 | <15 | 85-115 | |
| High QC | <15 | <15 | 85-115 | |
| Chenodeoxycholic Acid (CDCA) | Low QC | <15 | <15 | 85-115 |
| Mid QC | <15 | <15 | 85-115 | |
| High QC | <15 | <15 | 85-115 | |
| Representative acceptance criteria for accuracy and precision from validated bioanalytical methods for bile acids.[1][2] |
Table 3: Recovery of Bile Acids from Serum
| Analyte | Recovery (%) |
| Cholic Acid (CA) | 92 - 110 |
| Chenodeoxycholic Acid (CDCA) | 92 - 110 |
| Deoxycholic Acid (DCA) | 92 - 110 |
| Typical recovery ranges observed in studies using protein precipitation for sample preparation.[1] |
Comparison with Alternative Internal Standards
A systematic comparison of various stable isotope-labeled internal standards (SIL-ISs) for the quantification of tauro-conjugated bile acids has shown that using a SIL-IS that is an exact match to the endogenous analyte provides the highest data quality in terms of precision and accuracy. However, the study also found that there was not a systematic correlation between data quality and the chemical similarity or retention time proximity of the internal standard to the analyte. This suggests that while a matched SIL-IS is ideal, other deuterated standards can still provide reliable quantification. The use of any internal standard significantly improves data quality compared to quantification without an internal standard, which is prone to high variability.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for sample preparation and LC-MS/MS analysis of bile acids.
Sample Preparation: Protein Precipitation
-
To 50 µL of serum, add 10 µL of the internal standard working solution (containing 3β,5α-Cholic Acid-d5 and other deuterated bile acids in methanol).
-
Add 140 µL of cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of bile acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: A mixture of methanol and acetonitrile (B52724) (e.g., 2:1 v/v) with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate the various bile acid species.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is most common for bile acid analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each bile acid and its corresponding deuterated internal standard.
-
Visualizing Key Pathways and Workflows
Understanding the context of bile acid analysis is enhanced by visualizing the relevant biological pathways and experimental procedures.
Caption: Overview of Bile Acid Metabolism and Enterohepatic Circulation.
Caption: General Experimental Workflow for Bile Acid Quantification.
References
A Comparative Performance Analysis: 3β,5α-Cholic Acid-d5 versus a Structural Analog for Quantitative Research
In the landscape of metabolomics and drug development, the precise quantification of endogenous molecules is paramount. Bile acids, crucial signaling molecules and regulators of lipid metabolism, are a key area of focus. This guide provides a detailed comparison of the performance of 3β,5α-Cholic Acid-d5, a deuterated internal standard, against its non-labeled structural analog, Chenodeoxycholic Acid (CDCA). This evaluation is critical for researchers selecting appropriate reagents for mass spectrometry-based quantification assays.
Executive Summary
Deuterated standards, such as 3β,5α-Cholic Acid-d5, are the gold standard for internal standards in quantitative mass spectrometry. Their utility lies in their near-identical chemical and physical properties to the endogenous analyte, with the key difference being a higher mass due to the deuterium (B1214612) isotopes. This allows for co-elution during chromatography and similar ionization efficiency, leading to accurate correction for sample preparation variability and matrix effects. While non-labeled structural analogs like Chenodeoxycholic Acid can be used as internal standards, they may exhibit different chromatographic retention times and ionization efficiencies, potentially impacting the accuracy of quantification.
This guide presents a comparative overview of their analytical performance, detailed experimental protocols for their use in quantification, and an exploration of the biological pathways they modulate.
Quantitative Performance Comparison
The following table summarizes the typical analytical performance characteristics of 3β,5α-Cholic Acid-d5 (as an internal standard for Cholic Acid) and Chenodeoxycholic Acid (as an analyte) in a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Data is synthesized from multiple sources performing bile acid analysis in biological matrices.[1][2][3]
| Performance Metric | 3β,5α-Cholic Acid-d5 (Internal Standard) | Chenodeoxycholic Acid (Analyte) |
| Typical Purity | ≥98% Chemical, ≥98% Isotopic | ≥98% Chemical |
| Isotopic Enrichment | d5=92.33% | Not Applicable |
| Linearity (r²) | Not Applicable | >0.99 |
| Lower Limit of Quantification (LLOQ) | Not Applicable | 0.02 - 5 ng/mL |
| Lower Limit of Detection (LOD) | Not Applicable | 0.01 - 1 ng/mL |
| Recovery | Not Applicable (used for correction) | 92% - 110% |
| Intra-day Precision (%CV) | Not Applicable | 1.53% - 10.63% |
| Inter-day Precision (%CV) | Not Applicable | 3.01% - 13.98% |
Experimental Protocols
A validated LC-MS/MS method is crucial for the accurate quantification of bile acids. The following is a representative protocol for the analysis of cholic acid and chenodeoxycholic acid in human serum.
Sample Preparation (Protein Precipitation)
-
To 100 µL of serum sample in a microcentrifuge tube, add 400 µL of an extraction solution (methanol:acetonitrile, 1:1 v/v) containing the internal standard, 3β,5α-Cholic Acid-d5, at a known concentration (e.g., 62.5 nmol/L).[4]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Sonicate the mixture in an ice water bath for 5 minutes.
-
Allow the samples to stand at -20°C for 1 hour to facilitate protein precipitation.
-
Centrifuge the samples at 13,400 x g for 15 minutes at 4°C.
-
Carefully transfer 75 µL of the supernatant to an injection vial for LC-MS/MS analysis.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column : A C18 reversed-phase column (e.g., 150 × 2.1 mm, 1.7 µm) is commonly used for the separation of bile acids.[4]
-
Mobile Phase :
-
Mobile Phase A: Water with 0.1% formic acid and 1 mmol/L ammonium (B1175870) acetate.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
-
Gradient Elution : A gradient elution is employed to separate the bile acids. The specific gradient will depend on the column and instrument used but generally involves a gradual increase in the percentage of Mobile Phase B.
-
Mass Spectrometry :
-
Ionization Mode : Electrospray Ionization (ESI) in negative mode is typically used for bile acid analysis.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for cholic acid, chenodeoxycholic acid, and 3β,5α-Cholic Acid-d5 are monitored.
-
Mandatory Visualizations
Signaling Pathways
Bile acids, including cholic acid and chenodeoxycholic acid, are key signaling molecules that activate the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5). These receptors play crucial roles in regulating bile acid, lipid, and glucose metabolism.[5][6][7][8]
Experimental Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of bile acids in a biological sample using LC-MS/MS with a deuterated internal standard.
Conclusion
The use of a deuterated internal standard, such as 3β,5α-Cholic Acid-d5, is highly recommended for the accurate and precise quantification of cholic acid in biological matrices. Its performance characteristics, particularly its ability to mimic the behavior of the endogenous analyte during sample processing and analysis, lead to more reliable data compared to the use of a non-isotopically labeled structural analog. While Chenodeoxycholic Acid is a crucial analyte in its own right and can be accurately quantified using a deuterated standard, its use as an internal standard for other bile acids should be approached with caution and would require extensive validation to account for potential differences in analytical behavior. For researchers aiming for the highest level of accuracy and reproducibility in their bile acid quantification studies, the investment in a deuterated internal standard is well-justified.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2.4. Detection of bile acids by LC–MS/MS [bio-protocol.org]
- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
The Gold Standard: Justifying the Use of a Deuterated Internal Standard in Regulated Bioanalysis
In the demanding field of regulated bioanalysis, ensuring the accuracy, precision, and reliability of analytical data is paramount for the successful development and approval of new pharmaceuticals. A critical factor in achieving high-quality data in liquid chromatography-mass spectrometry (LC-MS) assays is the choice of an appropriate internal standard (IS). While various options exist, the use of a deuterated stable isotope-labeled internal standard (SIL-IS) has become the industry's "gold standard."[1][2] This guide provides a comprehensive comparison of deuterated internal standards with their structural analog counterparts, supported by experimental data and detailed protocols, to justify their preferential use in a regulated environment.
Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison
The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[3] This structural similarity ensures that the IS and the analyte behave almost identically during sample extraction, chromatographic separation, and mass spectrometric detection.[1] This co-elution and co-ionization behavior is crucial for compensating for the analytical variability that can arise during sample processing.[4]
One of the most significant sources of error in LC-MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A deuterated internal standard, because it is affected by the matrix in the same way as the analyte, provides a more accurate and precise measurement.
The following tables summarize the superior performance of deuterated internal standards compared to structural analogs in key bioanalytical parameters.
Table 1: Comparison of Assay Performance with Deuterated vs. Analog Internal Standard for Sirolimus
| Performance Parameter | Deuterated Internal Standard (SIR-d3) | Analog Internal Standard (DMR) |
| Inter-patient Assay Imprecision (CV%) | 2.7% - 5.7% | 7.6% - 9.7% |
Table 2: General Performance Comparison of Internal Standard Types
| Parameter | Stable Isotope-Labeled IS (e.g., Deuterated) | Structural Analog IS |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% |
| Precision (%CV) | Typically <10% | Can be >15% |
| Matrix Effect Compensation | Effectively compensated (<5% difference between analyte and IS) | Inconsistent compensation (can be >20% difference) |
Logical Framework for Internal Standard Selection
The decision to use a deuterated internal standard is based on a logical progression that prioritizes data quality and regulatory compliance. The following diagram illustrates the decision-making process for selecting an appropriate internal standard.
Caption: Decision tree for selecting an appropriate internal standard in bioanalysis.
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard, a thorough evaluation of matrix effects is a critical experiment.
Detailed Methodology: Evaluation of Matrix Effects
Objective: To assess the ability of a deuterated and a non-deuterated (structural analog) internal standard to compensate for matrix effects from different biological sources.
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analog) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in a suitable solvent.
-
Preparation of Sample Sets:
-
Set 1 (Neat Solutions): Prepare solutions of the analyte at low and high concentrations and the internal standards at the working concentration in the mobile phase or a solvent that mimics the final extract composition.
-
Set 2 (Post-extraction Spike): Extract blank matrix from each of the six sources. Spike the extracted blank matrix with the analyte at low and high concentrations and the internal standards at the working concentration.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation of Matrix Factor (MF): The matrix factor is calculated for the analyte and each internal standard as the ratio of the peak area in the presence of the matrix (Set 2) to the peak area in the absence of the matrix (Set 1).
MF = (Peak Area in Post-extraction Spiked Sample) / (Peak Area in Neat Solution)
-
Calculation of IS-Normalized MF: The IS-normalized MF is calculated to determine how well the IS compensates for matrix effects.
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤15%.
Bioanalytical Workflow with a Deuterated Internal Standard
The integration of a deuterated internal standard into the bioanalytical workflow is a straightforward process that significantly enhances the reliability of the results. The following diagram outlines a typical workflow.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Regulatory Perspective
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, advocate for the use of stable isotope-labeled internal standards. The ICH M10 guideline states that a stable isotope-labeled analyte is the preferred choice for an internal standard. While the use of a structural analog is permissible when a SIL-IS is not available, its selection requires rigorous justification and validation to demonstrate its suitability.
Conclusion
The use of a deuterated internal standard in regulated bioanalysis is a scientifically sound and regulatory-endorsed approach to generating high-quality data. While the initial investment may be higher than for a structural analog, the benefits in terms of improved accuracy, precision, and method robustness provide a compelling justification for their use. The effective compensation for matrix effects and other analytical variabilities by deuterated internal standards ensures the reliability of pharmacokinetic and toxicokinetic data, ultimately contributing to a smoother and more successful drug development program.
References
Safety Operating Guide
Safe Disposal of 3b,5a-Cholic Acid-d5: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3b,5a-Cholic Acid-d5, ensuring compliance and minimizing risk.
I. Understanding the Hazards
Potential Health Effects of Cholic Acid:
-
Irritation: May cause irritation to the eyes, skin, and respiratory tract.[1][2]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation may be harmful.[1][2]
-
Skin Absorption: May be harmful if absorbed through the skin.[1]
The toxicological properties of this compound itself have not been fully investigated. Therefore, it is imperative to treat it as a potentially hazardous substance.
| Physical and Chemical Properties | |
| Physical State | Solid (Crystalline) |
| Appearance | White to off-white |
| Odor | Odorless |
| Melting Point | Approximately 198-201 °C (388.4-394 °F) |
| Products of Combustion | Carbon oxides (CO, CO2) |
| Solubility | Slightly soluble in water. |
II. Pre-Disposal and Handling Precautions
Before beginning the disposal process, adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a laboratory coat.
-
Ventilation: Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Dust Formation: Minimize the generation of dust when handling the solid compound.
III. Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect the waste in a designated, compatible, and sealable container.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the quantity of waste and the date of accumulation.
-
Affix any other hazard labels as required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area (SAA) at or near the point of generation.
-
Ensure the storage area is cool and dry.
-
-
Arrange for Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal service to schedule a pickup.
-
Follow their specific procedures for waste handover.
-
Important Considerations:
-
In-lab Neutralization: In-lab treatment or neutralization of this compound is not recommended.
-
Drain Disposal: Do not dispose of this compound down the drain.
-
Regular Trash: This chemical should not be disposed of in the regular trash.
IV. Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these steps:
Spill Cleanup Protocol
Caption: Steps for responding to a this compound spill.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistics for Handling 3b,5a-Cholic Acid-d5
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling 3b,5a-Cholic Acid-d5, including detailed operational and disposal plans.
Disclaimer: This document is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and your institution's safety protocols.
I. Personal Protective Equipment (PPE)
When handling this compound, which is a form of cholic acid, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles with side shields | Must be worn at all times to protect against splashes. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing.[1][2] | |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[1] Check for any holes before use.[2] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against minor spills and contamination.[3] |
| Chemical-resistant apron | Recommended when handling larger quantities. | |
| Respiratory Protection | N95 Respirator or equivalent | May be necessary if there is a risk of generating dust or aerosols.[1] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational workflow is critical for the safe and effective use of this compound in a laboratory setting.
A. Preparation and Weighing:
-
Designated Area: Conduct all handling and weighing of the solid compound within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.
-
Equipment: Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.
-
Avoid Inhalation: Handle the compound carefully to avoid generating dust.
B. Solution Preparation:
-
Solvent Selection: this compound is soluble in DMSO.[4]
-
Dissolving: Add the solvent to the pre-weighed compound slowly. If necessary, sonicate or gently warm the solution to aid dissolution.
-
Storage of Solutions: Store stock solutions in tightly sealed, clearly labeled containers. For long-term storage, refrigeration at -20°C is often recommended for deuterated compounds to maintain stability.[5]
C. Experimental Use:
-
Spill Containment: Always work over a spill tray or absorbent pad to contain any accidental spills.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[7]
III. Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[3]
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., pipette tips, gloves, weighing paper) should be disposed of as hazardous solid waste.
B. Container Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Ensure containers are kept closed except when adding waste.[8]
C. Institutional Procedures:
-
Follow Guidelines: Adhere to your institution's specific chemical waste disposal procedures.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[8]
IV. Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
